Product packaging for Trans-3-Ethoxycinnamic Acid(Cat. No.:CAS No. 103986-73-8)

Trans-3-Ethoxycinnamic Acid

Cat. No.: B034334
CAS No.: 103986-73-8
M. Wt: 192.21 g/mol
InChI Key: DOEYODSOYOGJQH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trans-3-Ethoxycinnamic Acid is a high-purity cinnamic acid derivative distinguished by the trans-configuration of its alkene group and an ethoxy substituent at the meta-position of the phenyl ring. This specific structural motif makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research and materials science. Its primary research value lies in its role as a key precursor for the synthesis of heterocyclic compounds and as a core building block in the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. The compound's mechanism of action is rooted in its conjugated π-system, which allows for efficient electron delocalization and photophysical properties. Researchers utilize this compound to study [2+2] photodimerization reactions, which are fundamental for creating cyclobutane-based polymers and crystalline scaffolds. Furthermore, its cinnamic acid backbone is investigated for potential interactions with biological targets, such as enzymes involved in inflammatory pathways, although its application remains strictly in the preclinical discovery phase. This product is offered with detailed analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and support rigorous scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B034334 Trans-3-Ethoxycinnamic Acid CAS No. 103986-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEYODSOYOGJQH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-73-8
Record name 3-Ethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Trans-3-Ethoxycinnamic Acid from 3-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the primary synthetic routes for producing Trans-3-Ethoxycinnamic Acid from 3-ethoxybenzaldehyde. It includes detailed experimental protocols, a comparative analysis of common synthetic methods, and the expected analytical data for the final compound. This guide is intended to serve as a practical resource for chemists and researchers in the fields of organic synthesis and pharmaceutical development.

Overview of Synthetic Strategies

The synthesis of cinnamic acids and their derivatives from aromatic aldehydes is a fundamental transformation in organic chemistry. For the conversion of 3-ethoxybenzaldehyde to this compound, several established condensation reactions are applicable. The most prominent and widely utilized methods include the Knoevenagel-Doebner Condensation and the Perkin Reaction. Other notable methods such as the Wittig and Claisen-Schmidt reactions also provide viable pathways.

  • Knoevenagel-Doebner Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[1][2] The reaction typically proceeds with subsequent decarboxylation when malonic acid is used, yielding the α,β-unsaturated carboxylic acid.[1] This method is often preferred due to its high yields and stereoselectivity for the trans-isomer.

  • Perkin Reaction : This method uses the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt as a base catalyst to form an α,β-unsaturated aromatic acid.[3][4] For the synthesis of cinnamic acids, acetic anhydride and sodium acetate are commonly heated with the aldehyde.[3]

  • Wittig Reaction : The Wittig reaction provides a pathway to form a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[5][6] For this synthesis, an appropriate phosphorane, such as (carbethoxymethylene)triphenylphosphorane, would be reacted with 3-ethoxybenzaldehyde, followed by hydrolysis of the resulting ester.[7]

  • Claisen-Schmidt Condensation : This is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[8][9] While typically used to form α,β-unsaturated ketones, it can be adapted for the synthesis of cinnamic acid derivatives.

The Knoevenagel-Doebner condensation is highlighted in this guide as the primary method due to its efficiency and the prevalence of detailed protocols for analogous substrates.

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound via the Knoevenagel-Doebner condensation.

Primary Method: Knoevenagel-Doebner Condensation

This procedure is adapted from the well-established Doebner modification for the synthesis of substituted cinnamic acids from corresponding benzaldehydes.[1][10]

Materials:

  • 3-Ethoxybenzaldehyde (1 mole equivalent)

  • Malonic Acid (2 mole equivalents)[10]

  • Pyridine (as solvent)

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (for acidification)

  • Sodium Hydroxide (for purification)

  • Deionized Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a thermometer, combine 3-ethoxybenzaldehyde (1 mole eq.), malonic acid (2 mole eq.), and pyridine.[10]

  • Stir the mixture and warm it gently on a steam bath until the malonic acid is completely dissolved.[10]

  • Add a catalytic amount of piperidine (e.g., ~0.08 mole eq.) to the solution.[10]

  • Heat the reaction mixture to approximately 80°C. Vigorous evolution of carbon dioxide should be observed.

  • After the initial gas evolution subsides, increase the temperature and reflux the mixture for approximately 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of crushed ice and concentrated hydrochloric acid until it is strongly acidic.

  • The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[10]

  • For purification, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with stirring by adding hydrochloric acid to precipitate the purified this compound.

  • Collect the purified crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.

Data Presentation

Comparison of Synthetic Methods
MethodKey ReagentsCatalyst/BaseTypical ConditionsAdvantagesDisadvantages
Knoevenagel-Doebner Malonic AcidPyridine, Piperidine80-120°C, 2-6 hoursHigh yield, good stereoselectivity for trans-isomer[1]Use of pyridine (unpleasant odor, requires careful handling)
Perkin Reaction Acetic AnhydrideSodium Acetate180°C, 4-10 hoursUses readily available and inexpensive reagents[3]High temperatures, long reaction times, potential for side products[11]
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et)Often pre-formed or generated in-situRoom temp. to refluxHigh stereoselectivity possible, mild conditions[5][12]Stoichiometric amounts of phosphine oxide byproduct must be removed[6]
Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for the final product, this compound. Data is extrapolated based on analogous compounds like 3-Methoxycinnamic Acid.[13][14]

PropertyExpected Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white crystalline solid
Melting Point ~130-135 °C (estimated)
¹H NMR δ ~1.4 (t, 3H, -OCH₂CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~6.4 (d, 1H, α-H), ~7.0-7.4 (m, 4H, Ar-H), ~7.7 (d, 1H, β-H), ~12.3 (s, 1H, -COOH )
¹³C NMR δ ~15.0 (-OCH₂C H₃), ~63.0 (-OC H₂CH₃), ~115.0 (Ar-C), ~118.0 (α-C), ~120.0 (Ar-C), ~123.0 (Ar-C), ~130.0 (Ar-C), ~136.0 (Ar-C), ~145.0 (β-C), ~160.0 (Ar-C -O), ~172.0 (-C OOH)
IR (cm⁻¹) ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-O stretch)
Mass Spec (m/z) 192 [M]⁺, 175, 147, 119

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Combine Reactants (3-Ethoxybenzaldehyde, Malonic Acid, Pyridine) B 2. Add Catalyst (Piperidine) A->B Dissolve C 3. Heat & Reflux (Reaction) B->C Initiate D 4. Acidification (HCl) C->D Quench E 5. Filtration & Washing (Crude Product) D->E Precipitate F 6. Dissolve in Base (NaOH aq.) E->F Purify G 7. Filter Impurities F->G H 8. Reprecipitation (HCl) G->H I 9. Filter, Wash & Dry (Pure Product) H->I Precipitate Knoevenagel_Mechanism Knoevenagel-Doebner Condensation Mechanism Start 3-Ethoxybenzaldehyde + Malonic Acid Step1 Step 1: Enolate Formation Malonic acid is deprotonated by piperidine. Start->Step1 Piperidine (Base) Step2 Step 2: Nucleophilic Addition Enolate attacks the aldehyde's carbonyl carbon. Step1->Step2 Forms carbanion Step3 Step 3: Protonation Alkoxide intermediate is protonated by pyridinium. Step2->Step3 Forms alkoxide Step4 Step 4: Dehydration Elimination of a water molecule forms an unsaturated intermediate. Step3->Step4 Forms β-hydroxy acid Step5 Step 5: Decarboxylation Heating causes loss of CO₂ to yield the final product. Step4->Step5 Forms di-acid End This compound Step5->End Heat (Δ)

References

"Trans-3-Ethoxycinnamic Acid" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-Ethoxycinnamic Acid, a derivative of the widely studied cinnamic acid, presents a unique molecular scaffold for potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed synthesis protocol. While specific biological activities and signaling pathways for the ethoxy derivative are not extensively documented in publicly available literature, this guide also explores the known biological landscape of closely related cinnamic acid derivatives to provide a foundation for future research.

Chemical Identity and Properties

This compound, systematically named (2E)-3-(3-ethoxyphenyl)prop-2-enoic acid, is a solid organic compound. Its core structure consists of a benzene ring substituted with an ethoxy group at the meta-position and an acrylic acid side chain in the trans configuration.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
CAS Number 103986-73-8[1]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Melting Point 131-133 °C
Appearance White to off-white solid
Hazard Codes Xi (Irritant)
Risk Phrases R36/37/38 (Irritating to eyes, respiratory system and skin)
Safety Phrases S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This method involves the reaction of 3-ethoxybenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is a general method for the synthesis of cinnamic acids and can be adapted for this compound.

Materials:

  • 3-Ethoxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (as catalyst)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-ethoxybenzaldehyde and 1.5 equivalents of malonic acid in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an excess of cold, dilute hydrochloric acid. This will precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Reaction cluster_1 Work-up & Purification Reactants 3-Ethoxybenzaldehyde + Malonic Acid Catalyst Pyridine/Piperidine Reactants->Catalyst Reflux Heat (Reflux) Catalyst->Reflux Precipitation Acidification (HCl) Reflux->Precipitation Cooling Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final Product Final Product Drying->Final Product

Caption: Knoevenagel condensation workflow for synthesis.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (multiplets, ~6.8-7.5 ppm)- Vinylic protons (doublets, ~6.4 and ~7.7 ppm, with a large coupling constant of ~16 Hz indicating trans configuration)- Ethoxy group protons (quartet, ~4.1 ppm and triplet, ~1.4 ppm)- Carboxylic acid proton (broad singlet, >12 ppm)
¹³C NMR - Carboxylic acid carbonyl carbon (~172 ppm)- Aromatic carbons (~115-160 ppm)- Vinylic carbons (~118 and ~145 ppm)- Ethoxy group carbons (~63 and ~15 ppm)
IR (Infrared) Spectroscopy - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹)- Sharp C=O stretch from carboxylic acid (~1680 cm⁻¹)- C=C stretch from alkene (~1630 cm⁻¹)- C-O-C stretch from ether (~1250 and ~1040 cm⁻¹)- Aromatic C-H and C=C stretches
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 192.21- Fragmentation pattern showing loss of -COOH, -C₂H₅, and other characteristic fragments

Biological Activity and Potential Applications (Inferred)

Direct studies on the biological activity of this compound are limited. However, the broader class of cinnamic acid derivatives has been the subject of extensive research, revealing a wide range of pharmacological properties.[3]

Insights from Related Methoxy Derivatives

Studies on methoxy-substituted cinnamic acids, such as 3-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, have demonstrated various biological activities, including:

  • Antimicrobial and Antibiotic Potentiating Effects: Some methoxycinnamic acid derivatives have shown the ability to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria.[4]

  • Antitumor Activity: Certain ester and amide derivatives of 3,4,5-trimethoxycinnamic acid have exhibited significant cytotoxic effects against various cancer cell lines.[5][6]

  • Anti-inflammatory Properties: Cinnamic acids and their derivatives are known to possess anti-inflammatory effects.[3]

  • Central Nervous System (CNS) Activity: Some derivatives have been investigated for their potential as agents acting on the central nervous system.[6]

Diagram 2: Potential Research Areas for this compound Based on Analogs

G cluster_0 Potential Biological Activities This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Anticancer Anticancer This compound->Anticancer Anti_inflammatory Anti-inflammatory This compound->Anti_inflammatory CNS_Activity CNS Activity This compound->CNS_Activity

Caption: Inferred research directions for the title compound.

Future Directions

The structural similarity of this compound to other biologically active cinnamic acid derivatives suggests that it is a promising candidate for further investigation. Future research should focus on:

  • Definitive Spectral Characterization: Obtaining and publishing high-resolution NMR, IR, and mass spectrometry data to create a comprehensive and verifiable profile of the compound.

  • Screening for Biological Activity: Conducting in-vitro and in-vivo studies to explore its potential antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related ethoxy-substituted cinnamic acid derivatives to understand the impact of the ethoxy group's position and other structural modifications on biological activity.

  • Signaling Pathway Elucidation: Investigating the molecular mechanisms and signaling pathways through which this compound may exert any observed biological effects.

Conclusion

This compound is a readily synthesizable compound with a clear chemical identity. While its specific biological functions remain to be thoroughly explored, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent or a valuable building block in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Navigating the Solubility Landscape of trans-3-Ethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-3-Ethoxycinnamic acid is an organic compound of interest in various fields of chemical research and development. A critical physicochemical parameter governing its application, particularly in drug development and formulation, is its solubility in different organic solvents. This technical guide provides a comprehensive overview of the available solubility data and outlines a systematic approach for its experimental determination.

  • Providing solubility data for structurally similar compounds, namely trans-3-Methoxycinnamic Acid and trans-Cinnamic Acid, to offer valuable baseline estimates.

  • Detailing a standard experimental protocol for the precise determination of solubility.

Solubility of Structural Analogs

Due to the structural similarity, the solubility behavior of trans-3-Methoxycinnamic Acid and trans-Cinnamic Acid can provide useful insights into the probable solubility characteristics of this compound. The primary difference lies in the substitution at the 3-position of the phenyl ring (ethoxy vs. methoxy vs. hydrogen), which will influence polarity and crystal lattice energy, thereby affecting solubility.

trans-3-Methoxycinnamic Acid Solubility

trans-3-Methoxycinnamic acid is a closely related compound where the ethoxy group is replaced by a methoxy group.[1]

Table 1: Solubility Data for trans-3-Methoxycinnamic Acid and Related Isomers

Compound NameSolventSolubility DescriptionSource
trans-4-Methoxycinnamic AcidEthanolSoluble[2][3]
trans-4-Methoxycinnamic AcidEthyl AcetateSoluble[2][3]
trans-4-Methoxycinnamic AcidWater0.712 mg/mL at 25 °C[4]

Note: Data for the 3-methoxy isomer is sparse; therefore, data for the 4-methoxy isomer is provided as a comparable analog. A recent study determined the solubilities of trans-p-Methoxycinnamic acid (t-PMCA) in 12 different organic solvents at temperatures ranging from 283.15 K to 323.15 K using the gravimetric method.[5]

trans-Cinnamic Acid Solubility

trans-Cinnamic acid is the parent compound without substitution on the phenyl ring. It is generally described as a white crystalline powder that is insoluble in water but soluble in many organic solvents.[6]

Table 2: Solubility Data for trans-Cinnamic Acid

SolventSolubility DescriptionSource
EthanolVery Soluble[7]
MethanolSoluble (1g / 5mL)[8]
Diethyl EtherSoluble[7]
AcetoneSoluble[7]
BenzeneEasily Soluble / Soluble[6][7]
ChloroformSoluble (1g / 12mL)[8]
Glacial Acetic AcidEasily Soluble / Soluble[6][8]
Hot WaterSlightly Soluble[6]
WaterInsoluble[6]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, direct experimental measurement is necessary. The shake-flask method is a widely recognized and reliable "gold standard" technique for determining thermodynamic equilibrium solubility.[9][10]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the resulting saturated solution is then measured, which represents its solubility.[11]

Materials and Equipment
  • Analytical balance

  • Vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

  • The compound of interest (this compound)

  • Selected organic solvents of high purity

Step-by-Step Procedure
  • Preparation : Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[9]

  • Solvent Addition : Accurately dispense a known volume or mass of the desired organic solvent into each vial.[11]

  • Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[9] To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter chemically compatible with the solvent.[13] This step must be performed carefully to avoid temperature changes that could alter the solubility.

  • Dilution : Accurately pipette a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the analytical instrument's linear range.

  • Quantification : Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[11][14]

  • Calculation : Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.

Logical Workflow for Solubility Assessment

When faced with a lack of published solubility data, a researcher must follow a logical progression from theoretical estimation to experimental confirmation. The following diagram illustrates this workflow.

Solubility_Workflow A Define Research Need (e.g., Solvent for Reaction, Formulation) B Literature Search ('this compound' + 'solubility') A->B C Data Found? B->C D Compile and Utilize Existing Data C->D Yes E Broaden Search: Structural Analogs (e.g., Methoxycinnamic, Cinnamic Acid) C->E No K Apply Data to Research Problem (e.g., Optimize Formulation) D->K F Estimate Solubility (Qualitative Assessment) E->F G Experimental Determination Required F->G H Select Solvents and Method (e.g., Shake-Flask) G->H Yes G->K No (Estimate is sufficient) I Perform Experiment (Equilibration, Separation, Quantification) H->I J Analyze and Tabulate Quantitative Data I->J J->K

Workflow for obtaining and applying solubility data.

This structured approach ensures that researchers can efficiently navigate the challenge of data scarcity, moving from informed estimations based on analogs to rigorous experimental validation tailored to their specific needs.

References

Technical Guide: Physicochemical Properties of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant interest in pharmaceutical and materials science research. Their biological activities and potential for chemical modification make them valuable scaffolds in drug discovery and development. A thorough understanding of their fundamental physicochemical properties, such as melting and boiling points, is crucial for their synthesis, purification, and formulation. This technical guide provides an in-depth overview of the available data for trans-3-Ethoxycinnamic Acid and its close analog, trans-3-Methoxycinnamic Acid, along with standardized experimental protocols for determining these properties.

Data on Physical Properties

Compound NameStructureMelting Point (°C)Boiling Point (°C)
This compound this compound structureData not availableData not available
trans-3-Methoxycinnamic Acid trans-3-Methoxycinnamic Acid structure115 - 121[1]Data not available

Note: The data for trans-3-Methoxycinnamic Acid is provided as a proxy due to the lack of available experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points of crystalline organic compounds like cinnamic acid derivatives.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and capillary are then immersed in the oil of a Thiele tube, making sure the top of the oil is above the side arm.

  • Heating: The Thiele tube is heated gently and slowly at the side arm. The rate of heating should be controlled to about 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Apparatus Setup (Digital Melting Point Apparatus): The packed capillary tube is inserted into the sample holder of the apparatus. The starting temperature, heating rate, and stop temperature are programmed according to the manufacturer's instructions. The melting process is observed through a magnifying lens, and the start and end temperatures of melting are automatically or manually recorded.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Beaker

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of the liquid sample is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath.

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Upon further heating, the vapor of the liquid will fill the capillary tube, leading to a rapid and continuous stream of bubbles emerging from the open end of the capillary. At this point, the heating is discontinued.

  • Recording the Boiling Point: The liquid in the heating bath is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physicochemical properties discussed.

experimental_workflow cluster_melting_point Melting Point Determination mp_prep Sample Preparation: - Pulverize sample - Pack capillary tube mp_setup Apparatus Setup: - Attach capillary to thermometer - Immerse in heating bath mp_prep->mp_setup mp_heat Heating: - Heat slowly (1-2 °C/min) near expected melting point mp_setup->mp_heat mp_observe Observation: - Record start and end of melting range mp_heat->mp_observe mp_result Melting Point Range mp_observe->mp_result

Caption: Workflow for Melting Point Determination.

boiling_point_workflow cluster_boiling_point Boiling Point Determination bp_prep Sample Preparation: - Place liquid in test tube - Invert sealed capillary bp_setup Apparatus Setup: - Attach test tube to thermometer - Immerse in heating bath bp_prep->bp_setup bp_heat Heating: - Heat until a rapid stream of bubbles emerges bp_setup->bp_heat bp_cool Cooling: - Discontinue heating - Observe bubble cessation bp_heat->bp_cool bp_observe Observation: - Record temperature when liquid enters capillary bp_cool->bp_observe bp_result Boiling Point bp_observe->bp_result

References

Spectroscopic Profile of Trans-3-Ethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-ethoxycinnamic acid is a derivative of cinnamic acid, a compound widely found in the plant kingdom. Cinnamic acids and their derivatives are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The substitution of an ethoxy group at the meta-position of the phenyl ring can modulate the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for the analogous compound, trans-3-methoxycinnamic acid, is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Differences from 3-Methoxy Analog
~12.5Singlet (broad)1HCarboxylic acid (-COOH)No significant change expected.
~7.6Doublet1HVinylic proton (-CH=)No significant change expected.
~7.3Multiplet1HAromatic protonMinor shifts due to ethoxy group.
~7.1Multiplet2HAromatic protonsMinor shifts due to ethoxy group.
~6.9Multiplet1HAromatic protonMinor shifts due to ethoxy group.
~6.5Doublet1HVinylic proton (=CH-)No significant change expected.
~4.1Quartet2HMethylene protons (-OCH₂CH₃)Key differentiating signal.
~1.4Triplet3HMethyl protons (-OCH₂CH₃)Key differentiating signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentPredicted Differences from 3-Methoxy Analog
~168Carboxylic acid carbon (-COOH)No significant change expected.
~159Aromatic carbon (-C-O)Minor shift.
~145Vinylic carbon (-CH=)No significant change expected.
~136Aromatic carbon (ipso)Minor shift.
~130Aromatic carbonMinor shift.
~122Aromatic carbonMinor shift.
~118Vinylic carbon (=CH-)No significant change expected.
~116Aromatic carbonMinor shift.
~114Aromatic carbonMinor shift.
~64Methylene carbon (-OCH₂)Key differentiating signal.
~15Methyl carbon (-CH₃)Key differentiating signal.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3050C-H stretchAromatic/Vinylic
~2980, ~2870C-H stretchAliphatic (ethoxy)
~1680C=O stretchCarboxylic acid
~1630C=C stretchAlkene
~1580, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
~980=C-H bendtrans-Alkene
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
192[M]⁺Molecular ion
177[M - CH₃]⁺Loss of a methyl radical
163[M - C₂H₅]⁺Loss of an ethyl radical
147[M - OCH₂CH₃]⁺Loss of the ethoxy group
119[M - COOH - C₂H₄]⁺Decarboxylation and loss of ethene

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.

    • Acquire data in both positive and negative ion modes.

    • Typical parameters: scan range of m/z 50-500.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum.

    • Typical parameters: electron energy of 70 eV, scan range of m/z 40-400.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Report Generation Structure->Report

Caption: General workflow for spectroscopic analysis.

The following diagram illustrates the logical relationship in interpreting the spectroscopic data to confirm the structure of this compound.

Data_Interpretation cluster_data Experimental Data cluster_structure Structural Features Confirmed HNMR ¹H NMR: - Aromatic, Vinylic, Ethoxy signals - Coupling constants TransAlkene trans-Alkene HNMR->TransAlkene SubstBenzene 3-Ethoxy Phenyl Group HNMR->SubstBenzene CNMR ¹³C NMR: - Carbon count - Carbonyl, Aromatic, Alkene, Ethoxy carbons Carboxyl Carboxylic Acid CNMR->Carboxyl CNMR->SubstBenzene IR IR: - O-H (broad) - C=O - C=C - C-O IR->Carboxyl IR->TransAlkene MS MS: - Molecular Ion Peak (m/z 192) - Fragmentation Pattern Final Confirmed Structure: This compound MS->Final Confirms Molecular Weight Carboxyl->Final TransAlkene->Final SubstBenzene->Final

In-depth Technical Guide on the Crystal Structure of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a comprehensive analysis of the crystal structure of cinnamic acid derivatives, with a specific focus on providing representative data for compounds related to trans-3-ethoxycinnamic acid. Due to the absence of publicly available crystallographic data for this compound, this report utilizes the experimentally determined crystal structure of the closely related compound, trans-3-methoxycinnamic acid , as a surrogate for detailed analysis. The methodologies for synthesis and crystallographic analysis presented herein are broadly applicable to this class of compounds.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that are of significant interest in the fields of materials science, pharmacology, and drug development. Their biological activities are diverse, ranging from antimicrobial and antioxidant to anticancer and anti-inflammatory properties. The spatial arrangement of atoms within the crystal lattice of these compounds plays a crucial role in their physicochemical properties, including solubility, stability, and bioavailability, thereby influencing their efficacy as therapeutic agents. This guide offers a detailed examination of the crystal structure of a representative cinnamic acid derivative and outlines the standard experimental procedures for its determination.

Experimental Protocols

Synthesis of trans-3-alkoxycinnamic Acids

A common and effective method for the synthesis of trans-cinnamic acid derivatives is the Knoevenagel condensation . This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Protocol for the Synthesis of a trans-3-alkoxycinnamic Acid (General Procedure):

  • Reactant Preparation: In a round-bottom flask, dissolve 3-alkoxybenzaldehyde and a molar excess (typically 1.5-2 equivalents) of malonic acid in a suitable solvent, such as pyridine or a mixture of toluene and an amine base like piperidine or triethylamine.

  • Catalyst Addition: Add a catalytic amount of the chosen amine base if not already present in the solvent.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure trans-3-alkoxycinnamic acid.

Crystal Growth

The acquisition of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis.

Protocol for Single Crystal Growth:

  • Solvent Selection: Dissolve the purified cinnamic acid derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone) at an elevated temperature.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the container with a perforated film.

  • Vapor Diffusion: Alternatively, place a vial containing the saturated solution of the compound inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically >0.1 mm in all dimensions) are observed, carefully remove them from the solution.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD):

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffraction pattern is recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Protocol for Powder X-ray Diffraction (PXRD):

  • Sample Preparation: The crystalline material is finely ground to a homogeneous powder. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and a divergent X-ray beam is directed at the sample. The diffracted X-rays are detected at various angles (2θ) as the detector rotates around the sample.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is used for phase identification, determination of lattice parameters, and can be used for structure refinement using methods like Rietveld refinement if a structural model is available.

Crystal Structure Analysis of trans-3-Methoxycinnamic Acid

As a representative example, the crystallographic data for trans-3-methoxycinnamic acid (CCDC Deposition Number: 186691) is presented below. This data provides insight into the expected structural features of this compound.

Crystallographic Data
Parametertrans-3-Methoxycinnamic Acid
CCDC Deposition Number186691
Empirical FormulaC₁₀H₁₀O₃
Formula Weight178.18
Temperature (K)293
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.621(3)
b (Å)3.8680(10)
c (Å)16.591(3)
α (°)90
β (°)108.57(3)
γ (°)90
Volume (ų)828.4(3)
Z4
Calculated Density (g/cm³)1.429
Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
C1-C21.475(3)C2-C1-O1123.0(2)
C1-O11.258(3)C2-C1-O2114.2(2)
C1-O21.270(3)O1-C1-O2122.8(2)
C2-C31.334(4)C1-C2-C3123.2(2)
C3-C41.463(3)C2-C3-C4121.2(2)
C4-C51.388(4)C3-C4-C5120.7(2)
C4-C91.391(4)C3-C4-C9120.5(2)
C6-C71.381(4)C6-C7-O3115.8(2)
C7-O31.365(3)C6-C7-C8120.2(2)
O3-C101.422(4)C8-C7-O3123.9(2)

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of a cinnamic acid derivative.

G cluster_synthesis Synthesis and Purification cluster_crystal_growth Crystal Growth cluster_analysis Crystal Structure Analysis synthesis Knoevenagel Condensation (3-Ethoxybenzaldehyde + Malonic Acid) workup Acidic Work-up and Precipitation synthesis->workup purification Recrystallization workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution Pure Compound crystallization Slow Evaporation / Vapor Diffusion dissolution->crystallization data_collection Single-Crystal X-ray Diffraction Data Collection crystallization->data_collection High-Quality Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Final Structure refinement->validation

Experimental workflow for synthesis and crystal structure analysis.
Potential Signaling Pathway Modulated by Cinnamic Acid Derivatives

Based on published literature for trans-cinnamic acid, a potential signaling pathway involved in its biological activity is the modulation of cell migration through Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK).

G compound Trans-Cinnamic Acid Derivative receptor Cell Surface Receptor (Hypothesized) compound->receptor pka PKA Activation receptor->pka p38 p38-MAPK Activation receptor->p38 downstream Downstream Effectors (e.g., Cytoskeletal Reorganization) pka->downstream p38->downstream response Increased Cell Migration downstream->response

Hypothesized signaling pathway for cinnamic acid-induced cell migration.

Conclusion

This technical guide has outlined the synthesis, crystallization, and crystal structure determination protocols applicable to this compound and its analogs. While a crystal structure for the title compound is not available in the public domain, the detailed analysis of trans-3-methoxycinnamic acid provides a valuable reference for the structural characteristics of this class of molecules. The presented data and methodologies serve as a foundational resource for researchers engaged in the development of new materials and therapeutic agents based on the cinnamic acid scaffold. The elucidation of a potential signaling pathway highlights the importance of understanding the structure-activity relationships of these compounds in a biological context.

A Comparative Analysis of Trans-3-Ethoxycinnamic Acid and Trans-3-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the phenyl ring of the cinnamic acid scaffold plays a crucial role in modulating these activities. This technical guide provides an in-depth comparative analysis of two closely related derivatives: Trans-3-Ethoxycinnamic Acid and Trans-3-Methoxycinnamic Acid.

While extensive data is available for the methoxy derivative, information on the ethoxy counterpart is notably scarce in publicly accessible literature. This guide, therefore, presents a comprehensive overview of the known properties of Trans-3-Methoxycinnamic Acid and offers a theoretical comparison with this compound based on established structure-activity relationships of 3-alkoxycinnamic acids. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key data, outlining experimental protocols, and visualizing relevant pathways to stimulate further investigation into these promising compounds.

Physicochemical and Spectral Properties

Physicochemical Properties

The following table summarizes the key physicochemical properties of Trans-3-Methoxycinnamic Acid. These properties are crucial for predicting the compound's behavior in biological systems, including its solubility, absorption, and distribution.

PropertyTrans-3-Methoxycinnamic AcidThis compound
Molecular Formula C₁₀H₁₀O₃[1]C₁₁H₁₂O₃
Molecular Weight 178.18 g/mol [1]192.21 g/mol
Melting Point 117-120 °CData not available
Boiling Point 316.8±15.0 °C (Predicted)Data not available
pKa 4.36±0.10 (Predicted)Data not available
LogP 2.15 (Predicted)Data not available
Solubility Soluble in DMSO and methanol.Data not available
CAS Number 6099-04-3[1]55935-33-6
Spectral Properties

Spectral data is essential for the identification and characterization of chemical compounds. The following sections provide the available spectral information for Trans-3-Methoxycinnamic Acid.

The 1H NMR spectrum of Trans-3-Methoxycinnamic Acid provides information about the chemical environment of the hydrogen atoms in the molecule.

  • 1H NMR (CDCl₃, 90 MHz):

    • δ 7.75 (d, 1H, J=15.9 Hz, -CH=)

    • δ 7.35-7.05 (m, 4H, Ar-H)

    • δ 6.45 (d, 1H, J=15.9 Hz, =CH-COOH)

    • δ 3.85 (s, 3H, -OCH₃)[2]

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

  • 13C NMR (CDCl₃):

    • δ 172.5, 159.9, 145.0, 135.8, 129.9, 120.9, 116.9, 113.7, 55.3

The IR spectrum reveals the functional groups present in the molecule.

  • IR (KBr disc):

    • 3440-2500 cm⁻¹ (O-H stretch, carboxylic acid)

    • 1685 cm⁻¹ (C=O stretch, carboxylic acid)

    • 1625 cm⁻¹ (C=C stretch, alkene)

    • 1595, 1485 cm⁻¹ (C=C stretch, aromatic)

    • 1260 cm⁻¹ (C-O stretch, ether)[3]

The UV-Vis spectrum provides information about the electronic transitions within the molecule.

  • UV-Vis (Methanol):

    • λmax: 220 nm, 288 nm

Synthesis Protocols

The synthesis of Trans-3-alkoxycinnamic acids can be achieved through several established organic reactions. The Knoevenagel condensation and the Perkin reaction are two common methods.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

  • To a solution of the corresponding 3-alkoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 volumes), add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure trans-3-alkoxycinnamic acid.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup 3-Alkoxybenzaldehyde 3-Alkoxybenzaldehyde Reflux Reflux 3-Alkoxybenzaldehyde->Reflux Malonic Acid Malonic Acid Malonic Acid->Reflux Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Reflux Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reflux Acidification Acidification Reflux->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Trans-3-Alkoxycinnamic Acid Recrystallization->Product

Knoevenagel Condensation Workflow

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

  • A mixture of the 3-alkoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1 equivalent) is heated at 180°C for 5-8 hours.

  • The reaction mixture is then cooled and poured into water.

  • The unreacted aldehyde is removed by steam distillation.

  • The aqueous solution is filtered and acidified with dilute hydrochloric acid.

  • The precipitated crude product is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure trans-3-alkoxycinnamic acid.

G 3-Alkoxybenzaldehyde 3-Alkoxybenzaldehyde Heating (180°C) Heating (180°C) 3-Alkoxybenzaldehyde->Heating (180°C) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heating (180°C) Potassium Acetate Potassium Acetate Potassium Acetate->Heating (180°C) Steam Distillation Steam Distillation Heating (180°C)->Steam Distillation Remove unreacted aldehyde Acidification Acidification Steam Distillation->Acidification Precipitation Precipitation Acidification->Precipitation Filtration & Recrystallization Filtration & Recrystallization Precipitation->Filtration & Recrystallization Product Trans-3-Alkoxycinnamic Acid Filtration & Recrystallization->Product G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (Test Compound) Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions DPPH_Solution Prepare DPPH Solution Incubation Mix and Incubate (30 min, dark) DPPH_Solution->Incubation Serial_Dilutions->Incubation Absorbance Measure Absorbance (517 nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50 G Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with Test Compound Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces Cinnamic_Acid 3-Alkoxycinnamic Acid Cinnamic_Acid->IKK Inhibits?

References

Trans-3-Ethoxycinnamic Acid: A Technical Review of its Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-Ethoxycinnamic acid is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom and recognized for their diverse pharmacological properties. While research on this compound is not as extensive as its hydroxyl and methoxy counterparts, its structural characteristics suggest potential for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties based on analogous compounds, and a review of the potential biological activities and modulated signaling pathways as inferred from related cinnamic acid derivatives. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential therapeutic applications.

Chemical Properties and Data

Direct experimental data for this compound is limited in publicly available literature. However, we can infer its properties based on the well-characterized analogous compound, trans-3-methoxycinnamic acid. The ethoxy group, being slightly larger and more lipophilic than the methoxy group, is expected to influence properties such as melting point, solubility, and bioavailability.

Table 1: Physicochemical Properties of Cinnamic Acid Derivatives

Propertytrans-3-Methoxycinnamic Acid (Analog)This compound (Predicted)
CAS Number 17570-26-2188545-72-4
Molecular Formula C₁₀H₁₀O₃C₁₁H₁₂O₃
Molecular Weight 178.18 g/mol 192.21 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 117-120 °CExpected to be in a similar range
Solubility Soluble in ethanol, methanol, DMSOExpected to have higher solubility in nonpolar solvents

Table 2: Spectroscopic Data of trans-3-Methoxycinnamic Acid (for reference)

TechniqueKey Data Points
¹H NMR δ ~7.6 (d, J≈16 Hz, 1H, vinylic), ~7.3-6.9 (m, 4H, aromatic), ~6.4 (d, J≈16 Hz, 1H, vinylic), ~3.8 (s, 3H, OCH₃)
¹³C NMR δ ~172 (C=O), ~160 (Ar-O), ~145 (vinylic), ~135 (Ar-C), ~130 (Ar-CH), ~122 (Ar-CH), ~117 (vinylic), ~114 (Ar-CH), ~55 (OCH₃)
IR (cm⁻¹) ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1250 (C-O stretch)
Mass Spec (m/z) 178 [M]⁺, 161, 133, 105, 77

Synthesis of this compound

The synthesis of this compound can be readily achieved through established methods for forming α,β-unsaturated carboxylic acids, most notably the Knoevenagel condensation and the Wittig reaction. The common starting material for these syntheses is 3-ethoxybenzaldehyde.

Synthesis of 3-Ethoxybenzaldehyde (Precursor)

3-Ethoxybenzaldehyde can be prepared from 3-hydroxybenzaldehyde via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of 3-Ethoxybenzaldehyde

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-ethoxybenzaldehyde.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for this compound

  • Reactant Mixture: In a round-bottom flask, combine 3-ethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux (around 80-90 °C) for several hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_0 Synthesis of 3-Ethoxybenzaldehyde cluster_1 Knoevenagel Condensation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Deprotonation Deprotonation 3-Hydroxybenzaldehyde->Deprotonation 1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Deprotonation Ethyl Halide Ethyl Halide Alkylation Alkylation Ethyl Halide->Alkylation 3-Ethoxybenzaldehyde 3-Ethoxybenzaldehyde Condensation Condensation 3-Ethoxybenzaldehyde->Condensation 4 Deprotonation->Alkylation 2 Alkylation->3-Ethoxybenzaldehyde 3 Malonic Acid Malonic Acid Malonic Acid->Condensation Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Condensation This compound This compound Condensation->this compound 5 G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Cinnamic Acid Derivative Cinnamic Acid Derivative Cinnamic Acid Derivative->IKK Complex Inhibits

Methodological & Application

Synthesis of Trans-3-Ethoxycinnamic Acid via Claisen-Schmidt Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile chemical structure serves as a scaffold for the synthesis of a wide range of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The methoxy and ethoxy derivatives of cinnamic acid, in particular, are of interest due to their potential to modulate various biological pathways. This application note provides a detailed protocol for the synthesis of trans-3-ethoxycinnamic acid via a Claisen-Schmidt condensation, a reliable method for the formation of α,β-unsaturated carbonyl compounds.

The Claisen-Schmidt condensation is a variation of the Claisen condensation that involves the reaction of an aldehyde or ketone with an ester that has α-hydrogens in the presence of a base.[1][2] In the synthesis of this compound, 3-ethoxybenzaldehyde is reacted with an ester such as ethyl acetate or diethyl malonate. The reaction is typically catalyzed by a base like sodium ethoxide or sodium hydroxide, which deprotonates the α-carbon of the ester, forming an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ester, which can then be hydrolyzed to the carboxylic acid.

Data Presentation

The following table summarizes key quantitative data for this compound and the closely related analogue, trans-3-methoxycinnamic acid, for reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound188545-72-4C₁₁H₁₂O₃192.21Not available
trans-3-Methoxycinnamic Acid6099-04-3C₁₀H₁₀O₃178.18117-120

Note: Specific experimental data for this compound is limited. The data for trans-3-methoxycinnamic acid is provided as a reference for characterization.

Experimental Protocols

This section details the methodology for the synthesis of this compound via a Claisen-Schmidt condensation of 3-ethoxybenzaldehyde and diethyl malonate, followed by hydrolysis and decarboxylation.

Materials:

  • 3-Ethoxybenzaldehyde

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Pyridine

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Preparation of Sodium Ethoxide

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Once all the sodium has reacted, the solution of sodium ethoxide in ethanol is ready for the next step.

Step 2: Claisen-Schmidt Condensation

  • To the freshly prepared sodium ethoxide solution, add a solution of 15.0 g (0.1 mol) of 3-ethoxybenzaldehyde and 16.0 g (0.1 mol) of diethyl malonate in 50 mL of absolute ethanol dropwise from the dropping funnel with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2-3.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl 2-(3-ethoxybenzylidene)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a solution of 10 g of sodium hydroxide in 100 mL of ethanol and 50 mL of water.

  • Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester groups.

  • After cooling, remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and acidify with concentrated hydrochloric acid until no more precipitate is formed.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product in a desiccator.

Characterization:

The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The spectral data should be compared with known data for similar compounds, such as trans-3-methoxycinnamic acid.

Expected ¹H NMR Data (Reference: trans-3-methoxycinnamic acid in DMSO-d₆):

  • δ 7.56 (d, J = 16.2 Hz, 1H, vinylic proton)

  • δ 7.37-7.17 (m, 3H, aromatic protons)

  • δ 6.97 (d, J = 6.9 Hz, 1H, aromatic proton)

  • δ 6.55 (d, J = 15.9 Hz, 1H, vinylic proton)

  • δ 3.78 (s, 3H, methoxy protons)[3]

For this compound, one would expect to see a triplet and a quartet corresponding to the ethoxy group.

Expected ¹³C NMR Data (Reference: trans-3-methoxycinnamic acid in DMSO-d₆):

  • δ 167.59, 142.56, 134.87, 133.3, 129.9, 128.98, 120.22, 55.30[3]

Expected IR Data (KBr pellet):

  • Broad O-H stretch: ~2500-3300 cm⁻¹ (carboxylic acid)

  • C=O stretch: ~1680-1700 cm⁻¹ (conjugated carboxylic acid)

  • C=C stretch: ~1620-1640 cm⁻¹ (alkene)

  • C-O stretch: ~1250 cm⁻¹ and ~1050 cm⁻¹ (ether)

Mandatory Visualization

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_final_product Final Product 3-Ethoxybenzaldehyde 3-Ethoxybenzaldehyde Aldol_Adduct Aldol Adduct 3-Ethoxybenzaldehyde->Aldol_Adduct Nucleophilic Attack Diethyl_Malonate Diethyl Malonate Enolate Enolate Diethyl_Malonate->Enolate Deprotonation Sodium_Ethoxide Sodium Ethoxide (Base) Enolate->Aldol_Adduct Unsaturated_Ester Diethyl 2-(3-ethoxybenzylidene)malonate Aldol_Adduct->Unsaturated_Ester Dehydration Final_Product This compound Unsaturated_Ester->Final_Product Hydrolysis & Decarboxylation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Starting Materials: 3-Ethoxybenzaldehyde, Diethyl Malonate, Sodium, Ethanol Preparation Prepare Sodium Ethoxide Start->Preparation Condensation Claisen-Schmidt Condensation (Reflux) Preparation->Condensation Workup1 Aqueous Workup and Extraction Condensation->Workup1 Hydrolysis Hydrolysis and Decarboxylation (NaOH, Reflux) Workup1->Hydrolysis Workup2 Acidification and Precipitation Hydrolysis->Workup2 Purification Recrystallization Workup2->Purification Characterization Characterization: Melting Point, NMR, IR Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of Trans-3-Ethoxycinnamic Acid via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of trans-3-Ethoxycinnamic Acid, a valuable intermediate in pharmaceutical development. The synthesis is based on the Wittig reaction, a reliable method for alkene formation. The protocol outlines the preparation of the necessary precursors, 3-ethoxybenzaldehyde and a phosphorus ylide, the subsequent Wittig olefination, and the final hydrolysis to yield the target acid. An alternative one-pot reaction is also described for improved efficiency. All quantitative data and experimental procedures are presented to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Cinnamic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. The Wittig reaction offers a powerful and stereoselective method for their synthesis, ensuring the precise placement of the carbon-carbon double bond, which is often crucial for biological activity.[1] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a phosphorane) to form an alkene and triphenylphosphine oxide.[2][3] The strong P=O bond formed in the by-product, triphenylphosphine oxide, is the thermodynamic driving force for this reaction.[3]

This application note details the multi-step synthesis of this compound, starting from commercially available 3-hydroxybenzaldehyde and employing a stabilized phosphorus ylide.

Materials and Reagents

The following table lists the necessary materials and reagents for the complete synthesis pathway.

Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
3-HydroxybenzaldehydeC₇H₆O₂122.12Sigma-AldrichStarting material
Bromoethane (Ethyl bromide)C₂H₅Br108.97Sigma-AldrichAlkylating agent
Potassium HydroxideKOH56.11Fisher ScientificBase
EthanolC₂H₅OH46.07VWRSolvent
TriphenylphosphineP(C₆H₅)₃262.29Acros OrganicsYlide precursor
Ethyl 2-bromoacetateBrCH₂COOC₂H₅167.00Alfa AesarYlide precursor
TolueneC₇H₈92.14Fisher ScientificSolvent
Sodium HydroxideNaOH40.00Sigma-AldrichBase
Dichloromethane (DCM)CH₂Cl₂84.93VWRExtraction Solvent
Hydrochloric Acid (conc.)HCl36.46Fisher ScientificFor acidification
Anhydrous Magnesium SulfateMgSO₄120.37Acros OrganicsDrying agent

Experimental Protocols

The synthesis is presented in three main stages: preparation of the aldehyde, the Wittig reaction to form the ethyl ester, and subsequent hydrolysis to the final cinnamic acid.

Protocol 1: Synthesis of 3-Ethoxybenzaldehyde

This procedure is adapted from the ethylation of similar phenolic compounds.[4][5]

  • Dissolution: In a 500 mL round-bottom flask, dissolve 12.2 g (100 mmol) of 3-hydroxybenzaldehyde in 150 mL of ethanol.

  • Base Addition: Prepare a solution of 8.8 g (157 mmol) of potassium hydroxide in 50 mL of water and add it to the flask.

  • Alkylation: Heat the mixture to reflux. Slowly add 16.3 g (150 mmol, 11 mL) of bromoethane to the refluxing solution over 30 minutes.

  • Reaction: Continue heating at reflux for 12-16 hours. A precipitate may form during the reaction.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Distribute the remaining residue between 100 mL of water and 100 mL of dichloromethane. Separate the layers and extract the aqueous phase with an additional 50 mL of dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-ethoxybenzaldehyde as a pale yellow oil, which may crystallize upon standing.

Protocol 2: Wittig Reaction for Ethyl trans-3-Ethoxycinnamate

This protocol involves the in situ generation of the phosphorus ylide followed by the olefination reaction. A one-pot approach in an aqueous medium is also a viable, greener alternative.[6][7][8]

  • Phosphonium Salt Formation: In a dry 250 mL flask under a nitrogen atmosphere, dissolve 26.2 g (100 mmol) of triphenylphosphine in 100 mL of dry toluene. Add 16.7 g (100 mmol) of ethyl 2-bromoacetate. Heat the mixture to reflux for 24 hours to form the phosphonium salt, which will precipitate as a white solid.[9] Cool the mixture and collect the salt by filtration.

  • Ylide Formation & Wittig Reaction:

    • Suspend the dried phosphonium salt (100 mmol) and 15.0 g (100 mmol) of 3-ethoxybenzaldehyde (from Protocol 1) in 100 mL of dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add 100 mL of a 10% aqueous sodium hydroxide solution.

    • Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with 2x50 mL of dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield a crude mixture containing the product and triphenylphosphine oxide.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from ethanol to obtain pure Ethyl trans-3-ethoxycinnamate.

Protocol 3: Hydrolysis to this compound
  • Saponification: Dissolve the purified ethyl ester (e.g., 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Base Addition: Add 20 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is ~2. A white solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.

Results and Data Summary

The following table summarizes the expected outcomes and characteristics of the synthesized compounds.

CompoundAppearanceYield (%)Melting Point (°C)Key Spectroscopic Data (Expected)
3-EthoxybenzaldehydePale yellow oil/solid85-9549-51¹H NMR: δ ~9.9 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.1 (m, 2H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)
Ethyl trans-3-ethoxycinnamateWhite to off-white solid70-85N/A¹H NMR: δ ~7.6 (d, 1H, J≈16 Hz, vinylic-H), ~6.4 (d, 1H, J≈16 Hz, vinylic-H), Ar-H signals, OCH₂ signals
This compoundWhite crystalline solid90-98N/AIR (cm⁻¹): ~3000 (br, O-H), ~1680 (C=O), ~1625 (C=C), ~980 (trans C-H bend)

Note: Yields are based on typical Wittig reactions and subsequent steps. Spectroscopic data are predicted values based on analogous structures.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Wittig_Synthesis_Workflow Workflow for this compound Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Products SM1 3-Hydroxybenzaldehyde Ethylation Protocol 1: Ethylation SM2 Bromoethane SM3 Triphenylphosphine SaltFormation Protocol 2: Salt Formation SM4 Ethyl Bromoacetate Aldehyde 3-Ethoxybenzaldehyde WittigReaction Protocol 2: Wittig Olefination Salt Phosphonium Salt Ylide Phosphorus Ylide (in situ) Salt->Ylide Base Ester Ethyl trans-3-Ethoxycinnamate Hydrolysis Protocol 3: Hydrolysis FinalProduct This compound Ethylation->Aldehyde SaltFormation->Salt WittigReaction->Ester Hydrolysis->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Trans-3-Ethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of trans-3-ethoxycinnamic acid through the Knoevenagel condensation. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the established biological activities of related cinnamic acid structures.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to produce an α,β-unsaturated product.[1] This reaction is a variation of the aldol condensation and is widely utilized in the preparation of fine chemicals and pharmaceutical intermediates.[1] Cinnamic acids and their derivatives, often synthesized via this method, have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.

This compound is a derivative of cinnamic acid that holds potential for investigation in drug discovery programs. Its structural similarity to other biologically active methoxycinnamic acid derivatives suggests it may exhibit interesting pharmacological effects. For instance, 3-methoxycinnamic acid has been shown to possess antibacterial activity and can potentiate the effects of antibiotics against multidrug-resistant bacteria.[2][3]

Reaction Mechanism and Experimental Design

The Knoevenagel condensation of 3-ethoxybenzaldehyde with malonic acid proceeds via a base-catalyzed mechanism to yield this compound. A common catalytic system for this transformation is a mixture of pyridine and piperidine. Pyridine acts as the solvent and a nejtralizing agent for any acid impurities, while piperidine serves as the active basic catalyst.

The general mechanism involves the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-ethoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration and decarboxylation to afford the final α,β-unsaturated carboxylic acid, predominantly as the more stable trans-isomer.

Key Experimental Parameters

Several factors can influence the outcome of the Knoevenagel condensation:

  • Catalyst: Weak bases like piperidine are typically used. The amount of catalyst can affect the reaction rate.

  • Solvent: Pyridine is a common solvent for this reaction, though other solvents like ethanol or even solvent-free conditions have been reported for similar reactions.[4]

  • Temperature: The reaction is often heated to ensure a reasonable reaction rate and to facilitate decarboxylation.

  • Reaction Time: The duration of the reaction is crucial for achieving high conversion of the starting materials.

Experimental Protocols

The following protocols are adapted from established procedures for the Knoevenagel condensation of substituted benzaldehydes with malonic acid. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Pyridine/Piperidine Catalyzed Synthesis

This is a classic and widely used method for the Knoevenagel condensation.

Materials:

  • 3-Ethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (2-3 mL per gram of aldehyde).

  • To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Alternative "Green" Synthesis using an Amine Catalyst in Ethanol

This protocol offers a more environmentally friendly approach by using ethanol as the solvent.

Materials:

  • 3-Ethoxybenzaldehyde

  • Malonic acid

  • Proline (or another amine catalyst like DABCO)[5][6]

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-ethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of proline (e.g., 0.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • To the residue, add deionized water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data for cinnamic acid derivatives produced via Knoevenagel condensation. Note that the data for this compound is predicted based on closely related compounds, and experimental verification is required.

Table 1: Reaction Parameters and Yields for Knoevenagel Condensation

Starting AldehydeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePyridine/PiperidinePyridineReflux2-4>90General Protocol
3-MethoxybenzaldehydePyridine/PiperidinePyridineReflux2-4HighAdapted Protocol
3-EthoxybenzaldehydePyridine/PiperidinePyridineReflux2-4Expected HighAdapted Protocol
VanillinProlineEthanol60480[4]

Table 2: Physicochemical and Spectroscopic Data of Cinnamic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
trans-Cinnamic AcidC₉H₈O₂148.16133-1346.45 (d, 1H), 7.40-7.45 (m, 3H), 7.55-7.60 (m, 2H), 7.75 (d, 1H)118.0, 128.5, 129.1, 130.5, 134.4, 145.0, 167.8
trans-3-Methoxycinnamic AcidC₁₀H₁₀O₃178.18117-1193.84 (s, 3H), 6.51 (d, 1H), 6.95-7.00 (m, 1H), 7.15-7.20 (m, 2H), 7.35 (t, 1H), 7.62 (d, 1H)55.3, 113.5, 116.8, 118.5, 121.2, 130.1, 135.7, 145.2, 160.1, 167.7
This compound (Predicted)C₁₁H₁₂O₃192.21~120-1251.42 (t, 3H), 4.08 (q, 2H), 6.50 (d, 1H), 6.90-6.95 (m, 1H), 7.10-7.15 (m, 2H), 7.30 (t, 1H), 7.60 (d, 1H)14.8, 63.5, 114.5, 117.0, 118.8, 121.0, 130.0, 135.9, 145.0, 159.5, 167.6

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆ and referenced to TMS.

Visualizations

Knoevenagel Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants 3-Ethoxybenzaldehyde Malonic Acid Combine Combine Reactants->Combine Dissolve Catalyst_Solvent Pyridine Piperidine Catalyst_Solvent->Combine Add Heat Reflux (2-4 hours) Combine->Heat Cool Cool to RT Heat->Cool Precipitate Pour into ice water Acidify with HCl Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry under vacuum Recrystallize->Dry Final_Product This compound Dry->Final_Product Obtain G Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Base) Intermediate Aldol-type Intermediate Enolate->Intermediate Nucleophilic Attack 3_Ethoxybenzaldehyde 3-Ethoxybenzaldehyde 3_Ethoxybenzaldehyde->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Decarboxylation Decarboxylation (-CO₂) Dehydration->Decarboxylation Product This compound Decarboxylation->Product

References

Application Notes and Protocols for the Purification of Trans-3-Ethoxycinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of trans-3-Ethoxycinnamic Acid using the recrystallization technique. The provided methodologies and data are intended to guide researchers in obtaining a high-purity solid form of the target compound, a crucial step in research, and drug development.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[2] For cinnamic acid and its derivatives, a mixed-solvent system, often employing an alcohol and water, has proven to be effective.[2][3] This protocol will detail the use of an ethanol/water system for the purification of this compound.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • Appearance: White to off-white solid (expected)

Data Presentation: Solubility of Cinnamic Acid Derivatives

The following table summarizes the solubility of trans-cinnamic acid in various solvents, which serves as a useful reference for selecting a suitable solvent system for this compound.[2] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and ratio for your specific sample.

Solvent SystemTemperature (°C)Solubility ( g/100 mL)Notes
Water25~0.05Slightly soluble in cold water.[2]
Water100~0.5Solubility increases with temperature.[2]
Ethanol25HighReadily soluble at room temperature.[2]
Methanol25HighReadily soluble at room temperature.
Ethanol/WaterVariableVaries with ratioA common and effective mixed-solvent system for cinnamic acid derivatives.[2][3]
Methanol/WaterVariableVaries with ratioAnother effective mixed-solvent system.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound using a mixed-solvent system of ethanol and water.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Procedure
  • Solvent Selection and Preparation: Based on preliminary tests or the data for analogous compounds, an ethanol/water solvent system is selected. Heat both the ethanol and deionized water on a hot plate.

  • Dissolution of the Crude Product:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (the "soluble solvent") to the flask while stirring to dissolve the solid.[2][3] Add the solvent dropwise until the solid is just dissolved. Avoid adding a large excess of solvent to maximize the yield.[2]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after the dissolution step, a hot gravity filtration is required.[2]

    • Pre-heat a second Erlenmeyer flask containing a small amount of the solvent and a stemless funnel with fluted filter paper on the hot plate.

    • Pour the hot solution of the compound through the fluted filter paper into the pre-heated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • Add hot deionized water (the "insoluble solvent") dropwise to the hot, clear ethanolic solution of the compound with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • To this cloudy solution, add a few more drops of hot ethanol until the solution becomes clear again.[3]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface (e.g., a wooden block or cork ring). Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the crystal yield.

  • Collection and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[1]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the crystallization solvent) to remove any soluble impurities adhering to the crystal surfaces.[2]

  • Drying:

    • Dry the crystals on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

  • Determination of Purity:

    • Assess the purity of the recrystallized this compound by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value indicates high purity.

    • Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

G Figure 1: Experimental Workflow for Recrystallization A Dissolve Crude Compound in Minimum Hot Ethanol B Hot Filtration (if insoluble impurities are present) A->B C Add Hot Water until Cloudy B->C D Add Hot Ethanol until Clear C->D E Slow Cooling to Room Temperature D->E F Cooling in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent Mixture G->H I Dry Purified Crystals H->I G Figure 2: Logical Diagram of Purification by Recrystallization cluster_start Initial State cluster_process Recrystallization Process cluster_end Final State Crude Crude Solid (Desired Compound + Impurities) Dissolved Hot Saturated Solution (Compound & Soluble Impurities Dissolved) Crude->Dissolved Dissolution in Hot Solvent Crystals Cooled Solution (Pure Compound Crystallizes) Dissolved->Crystals Slow Cooling Filtrate Mother Liquor (Soluble Impurities Remain in Solution) Crystals->Filtrate Separation Pure Purified Crystals (Desired Compound) Crystals->Pure Filtration & Drying Impurities Discarded Filtrate (Impurities) Filtrate->Impurities

References

Application Note: Quantification of Trans-3-Ethoxycinnamic Acid using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable method for the quantification of Trans-3-Ethoxycinnamic Acid in solution using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The presented protocol is intended as a starting point for researchers, scientists, and drug development professionals, and may require further optimization for specific sample matrices. This document provides detailed experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds with various biological activities. Accurate quantification of this compound is crucial for research and development in pharmaceuticals, food science, and other related fields. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. When coupled with a UV detector, it provides a sensitive and specific method for analyzing compounds with chromophores, such as the aromatic ring and conjugated double bond present in this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Instrumentation

An HPLC system equipped with the following components is recommended:

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. The following conditions are recommended as a starting point:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general protocol for a simple sample matrix (e.g., a reaction mixture). For more complex matrices such as biological fluids, further optimization including protein precipitation or liquid-liquid extraction may be necessary.

  • Dilution: Dilute the sample with the mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Results and Data Presentation

Calibration Curve

A calibration curve was generated by plotting the peak area of the this compound standards against their corresponding concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.

System Suitability

System suitability parameters should be assessed to ensure the performance of the HPLC system.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20006500
Repeatability (%RSD) < 2%0.8%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound.

logical_relationship Analyte This compound Method HPLC-UV Analyte->Method is quantified by Parameters Column: C18 Mobile Phase: ACN/H2O Gradient Detection: 278 nm Method->Parameters utilizes Output Quantitative Data (Concentration) Method->Output produces

Caption: Logical relationship of the analytical method.

Discussion

The proposed HPLC-UV method provides a straightforward and effective means for the quantification of this compound. The use of a common C18 column and a simple mobile phase gradient makes this method accessible to most analytical laboratories. The detection wavelength of 278 nm was selected based on the UV absorbance maximum of the cinnamic acid chromophore, providing good sensitivity.

For complex sample matrices, such as plasma or tissue extracts, further sample clean-up steps will be necessary to remove interfering substances. This may include protein precipitation with acetonitrile or methanol, solid-phase extraction (SPE), or liquid-liquid extraction (LLE). Method validation in accordance with ICH guidelines is recommended for applications in regulated environments.

Conclusion

This application note outlines a reliable HPLC-UV method for the quantification of this compound. The provided protocol, including sample preparation, chromatographic conditions, and data analysis, serves as a valuable resource for researchers and professionals in the field. The method is shown to be linear, precise, and suitable for its intended purpose. Further optimization and validation may be required for specific applications.

Application Notes and Protocols for the HPLC Analysis of Trans-3-Ethoxycinnamic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-ethoxycinnamic acid and its derivatives are a class of organic compounds with a structural backbone similar to cinnamic acid, which is known for a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] As interest in these compounds for pharmaceutical and nutraceutical applications grows, robust analytical methods for their quantification and characterization are essential. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of such compounds.

This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound and its derivatives. The provided methodologies are based on established methods for similar aromatic carboxylic acids and can be adapted for specific research and development needs.

Principle of HPLC Analysis

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer on the column, resulting in a later elution time. The polarity of the mobile phase can be adjusted by changing the ratio of an organic solvent (e.g., acetonitrile or methanol) to an aqueous, often acidified, solution. The separated compounds are then detected by a UV-Vis detector as they elute from the column.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis. The following is a general protocol that can be adapted based on the sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as HPLC-grade methanol or acetonitrile, in a 10 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample from Reaction Mixture or Formulation:

    • Accurately weigh or measure a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture that is compatible with the mobile phase).

    • The sample may require further dilution to fall within the linear range of the calibration curve.

    • Vortex and sonicate the sample to ensure complete dissolution of the analyte.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[3]

HPLC Instrumentation and Conditions

The following are recommended starting conditions for the analysis of this compound. Optimization may be required depending on the specific derivative and the sample matrix.

ParameterRecommended Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
Mobile Phase A) 0.1% Formic Acid in WaterB) Acetonitrile
Gradient Elution Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over time. A suggested gradient is: 0-20 min: 20-80% B 20-25 min: 80% B 25-30 min: 80-20% B
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30 °C
Detection Wavelength 280 nm (or scan with a PDA detector from 200-400 nm to determine the optimal wavelength).[4][5]
Injection Volume 10 µL[4][5]

Data Presentation

The following table summarizes representative quantitative data for cinnamic acid and its derivatives from various studies. These values can serve as a reference for method development and validation for this compound.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)Reference
trans-Cinnamic Acid12.50.210.48≥0.997[6]
p-Coumaric Acid8.22.006.071.000[7]
Ferulic Acid9.5---
Sinapic Acid10.1---
2-Methoxycinnamic Acid----

Note: Retention times are highly dependent on the specific HPLC conditions and column used. The data presented are for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Solvent Standard->Dissolution Sample Test Sample Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Analysis Workflow
Hypothetical Signaling Pathway

Cinnamic acid derivatives, such as ferulic acid, have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[8][9] The following diagram illustrates a plausible signaling pathway that could be influenced by this compound, based on the known activities of related compounds.

G TEC This compound ROS Reactive Oxygen Species (ROS) TEC->ROS p53 p53 Activation ROS->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Signaling Pathway

Conclusion

The provided application notes and protocols offer a comprehensive guide for the HPLC analysis of this compound and its derivatives. The detailed methodologies, from sample preparation to HPLC conditions, serve as a robust starting point for researchers. The summarized quantitative data and visual representations of the experimental workflow and a potential signaling pathway further enhance the utility of this document for professionals in drug development and scientific research. Method validation according to ICH guidelines is recommended before routine use.

References

The Role of Trans-3-Ethoxycinnamic Acid as a Precursor in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cinnamic acid and its derivatives are a versatile class of compounds widely utilized as precursors in the synthesis of a diverse array of organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] These molecules are of significant interest due to their established anti-inflammatory, antioxidant, and antimicrobial properties.[4] While extensive research has been conducted on hydroxylated and methoxylated derivatives of cinnamic acid, specific and detailed applications of trans-3-ethoxycinnamic acid as a precursor in organic synthesis are not extensively documented in publicly available scientific literature.

This document aims to provide a framework for the potential applications and synthetic protocols involving this compound, drawing parallels from the well-established chemistry of closely related cinnamic acid derivatives. The methodologies presented are based on standard organic synthesis techniques and can be adapted for the specific use of the ethoxy-substituted analogue.

Potential Synthetic Applications

Based on the known reactivity of cinnamic acids, this compound can serve as a valuable building block in various organic transformations. The presence of the carboxylic acid, the alkene, and the aromatic ring functionalities allows for a range of chemical modifications.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), HeatEthoxycinnamate Esters
Amide Coupling Amine, Coupling Agents (e.g., EDCI, HOBt)Ethoxycinnamide Derivatives
Addition to Alkene Halogens (e.g., Br₂), Acetic Acid2,3-Dihalo-3-(3-ethoxyphenyl)propanoic Acid
Reduction of Alkene H₂, Pd/C3-(3-Ethoxyphenyl)propanoic Acid
Oxidative Cleavage O₃ then Zn/H₂O or KMnO₄3-Ethoxybenzaldehyde

Experimental Protocols

The following are generalized protocols that can be adapted for reactions using this compound as a starting material.

Protocol 1: Synthesis of Ethoxycinnamide Derivatives

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine to form an amide, a common reaction in the synthesis of pharmacologically active molecules.[4]

Workflow Diagram:

G start Start step1 Dissolve this compound in dry DCM start->step1 step2 Add coupling agents (EDCI, HOBt) and base (TEA) step1->step2 step3 Stir at room temperature step2->step3 step4 Add amine step3->step4 step5 Stir for 24h at room temperature step4->step5 step6 Work-up (wash with brine and water) step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

Caption: General workflow for amide synthesis.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dry dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (TEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), wash the reaction mixture with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bromination of the Alkene

This protocol details the addition of bromine across the double bond of trans-cinnamic acid, a fundamental reaction to introduce functionality for further synthetic transformations.[5]

Workflow Diagram:

G start Start step1 Dissolve this compound in glacial acetic acid start->step1 step2 Add pyridinium tribromide step1->step2 step3 Reflux the reaction mixture step2->step3 step4 Cool to room temperature step3->step4 step5 Add water and cool in an ice bath step4->step5 step6 Filter to collect crude product step5->step6 step7 Recrystallize from ethanol/water step6->step7 end End step7->end

Caption: Workflow for the bromination of the alkene.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add pyridinium tribromide (1.0 eq) to the solution.

  • Set up a reflux condenser and heat the reaction mixture in a water bath.

  • After the reaction is complete (indicated by a color change), cool the flask to room temperature.

  • Add water to the reaction mixture and then cool it further in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the purified 2,3-dibromo-3-(3-ethoxyphenyl)propanoic acid.

Potential Signaling Pathway Interactions of Synthesized Derivatives

While there is no specific information on the biological activity of this compound derivatives, compounds derived from other cinnamic acid precursors have been shown to interact with various signaling pathways. For instance, some cinnamic acid amides have shown potential as antinociceptive agents by interacting with serotonergic receptors.[4]

Hypothetical Signaling Pathway Interaction:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor Serotonergic Receptor (e.g., 5-HT1A) g_protein G-protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response (e.g., Modulation of Neuronal Excitability) downstream->response ligand Synthesized Ethoxycinnamide Derivative ligand->receptor Binding

Caption: Hypothetical interaction with a GPCR pathway.

Conclusion

Although direct experimental data on this compound as a synthetic precursor is limited in the reviewed literature, its structural similarity to other well-studied cinnamic acid derivatives suggests its potential as a versatile building block in organic synthesis. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate the reactivity and synthetic utility of this particular cinnamic acid derivative.

References

Application Notes and Protocols for the Biological Activity Screening of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-Ethoxycinnamic Acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities and therapeutic potential. These compounds are being explored for their applications in pharmaceuticals, nutraceuticals, and cosmetics. While specific biological data for this compound is limited in publicly available literature, the broader class of cinnamic acid derivatives has been extensively studied. These studies reveal significant potential in areas such as anticancer, antioxidant, anti-inflammatory, and antimicrobial applications.[1][2][3]

This document provides a guide to the potential biological activities of this compound based on the known activities of its structural analogs. It includes detailed protocols for screening these activities and summarizes relevant quantitative data from studies on other cinnamic acid derivatives to serve as a comparative reference.

Potential Biological Activities and Data

The biological effects of cinnamic acid derivatives are often attributed to their ability to modulate various cellular signaling pathways.[4] Key potential activities for screening this compound are outlined below.

Anticancer Activity

Cinnamic acid derivatives have demonstrated potential as anticancer agents by targeting various cancer cell lines.[1] The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability and proliferation.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

Compound Cell Line IC50 (µM) Reference
Brefeldin A 4-O-(4)-dimethylaminocinnamate HepG2 0.29 [5]
Brefeldin A 4-O-(4)-dimethylaminocinnamate BEL-7402 0.84 [5]
Unnamed Cinnamic Acid Derivative 5 A-549 (Lung Cancer) 10.36

| Trans-Cinnamic Acid | HT-144 (Melanoma) | 2400 |[4] |

Antioxidant Activity

Many cinnamic acid derivatives exhibit antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Table 2: Antioxidant Activity of Cinnamic Acid Derivatives

Compound Assay IC50 (µg/mL) Reference

| Trans-Cinnamic Acid | DPPH Radical Scavenging | 0.18 |[3] |

Enzyme Inhibitory Activity

Cinnamic acid derivatives have been shown to inhibit various enzymes, which is a key mechanism for their therapeutic effects.

Table 3: Enzyme Inhibitory Activity of Cinnamic Acid Derivatives

Compound Enzyme IC50 (µM) Reference
Lithospermic Acid Leishmania major DHFR-TS 6.1 - 10.1 [5]
Diarctigenin Leishmania major DHFR-TS 6.1 - 10.1 [5]
Isolappaol A Leishmania major DHFR-TS 6.1 - 10.1 [5]

| Cinnamic Acid Derivative 4ii | Soybean Lipoxygenase (LOX) | Not specified, but most active | |

Antimicrobial Activity

Trans-cinnamic acid has been identified as a natural antimicrobial agent.

Table 4: Antimicrobial Activity of Trans-Cinnamic Acid

Organism MIC (µg/mL) Reference

| Aeromonas sobria SY-AS1 | 250 | |

Experimental Protocols

The following are detailed protocols for screening the biological activities of this compound, based on established methods for other cinnamic acid derivatives.

Anticancer Activity: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effect of a compound on cancer cells.[1]

Materials:

  • This compound

  • Human cancer cell line (e.g., A-549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., colchicine).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of This compound B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable DPPH free radical.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[1] A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Signaling Pathway Modulation

Cinnamic acid derivatives have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4] A common method to assess this is to use a reporter gene assay in a relevant cell line (e.g., macrophages).

Materials:

  • Cell line with an NF-κB luciferase reporter construct (e.g., RAW 264.7-luc)

  • This compound

  • Lipopolysaccharide (LPS) to induce inflammation

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit instructions.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the effect of the compound on LPS-induced NF-κB activation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates CinnamicAcid This compound (Hypothesized) CinnamicAcid->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial properties of Trans-3-Ethoxycinnamic Acid is limited in the current scientific literature. The following application notes and protocols are based on the established knowledge of its parent compound, trans-cinnamic acid, and its other derivatives. These protocols provide a framework for the investigation of this compound's potential antimicrobial activity.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, known for their wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The antimicrobial effects of these compounds have been observed against a broad spectrum of microorganisms, including bacteria and fungi.[2][3] The basic structure of cinnamic acid, with its phenyl ring and acrylic acid side chain, allows for various substitutions that can modulate its biological activity.[4] This document outlines protocols to investigate the antimicrobial properties of this compound, a derivative of trans-cinnamic acid. While data on the ethoxy variant is scarce, studies on the closely related 3-methoxycinnamic acid suggest it may act as an antibiotic potentiator, enhancing the efficacy of other antimicrobial agents.[5]

The proposed antimicrobial mechanism for cinnamic acid derivatives often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[6] Other proposed mechanisms include the inhibition of cellular enzymes such as ATPase.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for trans-cinnamic acid and some of its derivatives against various microorganisms, as reported in the literature. This data can serve as a benchmark for evaluating the activity of this compound.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaMycobacterium tuberculosisReference
trans-Cinnamic acid>1000>1000>100040 - 100[7]
p-Coumaric acid8020-244 µM[3][6]
Ferulic acid----[6]
p-Methoxycinnamic acid--512 - 128-[6]
3,4-DichlorocinnamanilidesBroad SpectrumBroad SpectrumBroad Spectrum-[8]

Table 2: Antifungal Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerReference
trans-Cinnamic acid405 µM844 µM[3]
4-Methoxycinnamic acid50.4 - 449 µM50.4 - 449 µM[3]

Experimental Protocols

The following are detailed protocols for the systematic evaluation of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures in logarithmic growth phase

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader (optional)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Solvent control (broth with the solvent used to dissolve the compound)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Dilute the microbial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile spreader or inoculating loop

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Protocol 3: Assessment of Antibiotic Potentiation (Checkerboard Assay)

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of combining the test compound with a known antibiotic.

Materials:

  • This compound

  • Known antibiotic (e.g., ampicillin, gentamicin)

  • Sterile 96-well microtiter plates

  • Materials as listed in Protocol 1

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the known antibiotic along the y-axis.

  • Inoculation: Inoculate the wells with the target microorganism as described in the MIC protocol.

  • Incubation and Reading: Incubate the plate and determine the MIC of each compound alone and in combination.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination cluster_synergy Synergy Testing (Checkerboard) stock Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution checkerboard Prepare Checkerboard Dilutions stock->checkerboard inoculum Prepare Microbial Inoculum inoculate_mic Inoculate Wells inoculum->inoculate_mic inoculate_syn Inoculate Wells inoculum->inoculate_syn serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC/MFC incubate_mbc->read_mbc checkerboard->inoculate_syn incubate_syn Incubate Plate inoculate_syn->incubate_syn calc_fic Calculate FIC Index incubate_syn->calc_fic

Caption: Workflow for Antimicrobial Activity Assessment.

Proposed Mechanism of Action

G compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with atpase Membrane-Bound Enzymes (e.g., ATPase) compound->atpase Potentially targets disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death inhibition Enzyme Inhibition atpase->inhibition inhibition->death

Caption: Proposed Antimicrobial Mechanism of Cinnamic Acid Derivatives.

References

Application Notes and Protocols: Exploring the Anti-inflammatory Potential of Trans-3-Ethoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Cinnamic acid and its derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory properties.[1] This document provides detailed application notes and protocols for investigating the anti-inflammatory potential of novel derivatives of trans-3-ethoxycinnamic acid. While limited data exists for the parent compound, structure-activity relationship (SAR) studies of related cinnamic acid derivatives suggest that modifications of the carboxylic acid group and substitutions on the phenyl ring can significantly enhance anti-inflammatory efficacy.[1] These notes are intended to guide researchers in the synthesis, screening, and mechanistic evaluation of new this compound derivatives as potential anti-inflammatory agents.

Hypothetical Lead Compounds

Based on established SAR for cinnamic acids, the following hypothetical derivatives of this compound are proposed for synthesis and evaluation:

  • TECA-A1 (Amide Derivative): Trans-3-ethoxycinnamoyl-(4-methylpiperazin-1-yl)methanone

  • TECA-E1 (Ester Derivative): 4-Sulfamoylphenyl trans-3-ethoxycinnamate

These structures are designed to explore the impact of amide and ester linkages, which have been shown to modulate the anti-inflammatory activity of cinnamic acid derivatives.[1]

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize representative quantitative data for cinnamic acid derivatives structurally related to the proposed compounds, providing a basis for comparison.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% NO InhibitionIC50 (µM)Reference
p-Coumaric Acid100->100[2]
Ferulic Acid100->100[2]
Diferuloylputrescine (DFP)10~70%7.5[2]
Ursodeoxycholic acid-cinnamic acid hybrid (2m)--7.70[3]
Indomethacin (Control)--15.2[2]

Table 2: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

CompoundAssay% InhibitionIC50 (µM)Reference
Cinnamic acid-propranolol conjugate (1a)LOX-66[4]
Phenoxyphenyl cinnamic acid-propranolol conjugate (2b)LOX-6[4]
Cinnamic acid derivative (3i)LOX-7.4[4]
Cinnamic acid derivative (4ii)LOX-Potent[4]
Celecoxib (COX-2 Control)COX-2--[3]
Zileuton (5-LOX Control)5-LOX--

Experimental Protocols

Protocol 1: Synthesis of this compound Amide (TECA-A1)

This protocol describes a general method for the synthesis of cinnamic acid amides, which can be adapted for TECA-A1.[5][6]

Materials:

  • This compound

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • 1-Methylpiperazine

  • Triethylamine (Et3N)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 mmol) in a mixture of DMF (1 mL) and CH2Cl2 (6 mL).

  • Add EDC (1.05 mmol) and HOBt (1.05 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add 1-methylpiperazine (1.0 mmol) and Et3N (1.0 mmol) to the reaction mixture.

  • Stir the mixture overnight at room temperature under an inert atmosphere (e.g., argon).

  • Quench the reaction by adding water and extract the product with CH2Cl2.

  • Wash the organic layer sequentially with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound Ester (TECA-E1)

This protocol outlines a general procedure for the synthesis of cinnamic acid esters via Fischer esterification.[7][8]

Materials:

  • This compound

  • 4-Aminobenzenesulfonamide

  • Sulfuric acid (H2SO4, concentrated)

  • Methanol or other suitable alcohol as solvent

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and 4-aminobenzenesulfonamide (1 mmol) in a suitable alcohol (e.g., 10 mL of methanol).

  • Slowly add a catalytic amount of concentrated H2SO4 (e.g., 0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the procedure for evaluating the ability of test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[2]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds (dissolved in DMSO)

  • Indomethacin (positive control)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds or indomethacin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a negative control (no LPS) should be included.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard acute inflammation model to assess the in vivo anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Indomethacin or Diclofenac (positive control)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Administer the test compounds or the positive control orally or intraperitoneally. The control group receives the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Visualizations

Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to iNOS iNOS NFkB_active->iNOS Induces transcription COX2 COX-2 NFkB_active->COX2 Induces transcription TNFa TNF-α NFkB_active->TNFa Induces transcription IL6 IL-6 NFkB_active->IL6 Induces transcription nucleus Nucleus NO NO iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines TECA_derivatives Trans-3-Ethoxycinnamic Acid Derivatives TECA_derivatives->IKK Inhibits TECA_derivatives->NFkB_active Inhibits nuclear translocation

Caption: Proposed mechanism of action for this compound derivatives in the NF-κB signaling pathway.

Experimental Workflow

G start Start: Design & Synthesize TECA Derivatives invitro In Vitro Screening: NO, COX, LOX Inhibition start->invitro active Active Compounds Identified? invitro->active invivo In Vivo Studies: Carrageenan-induced Paw Edema active->invivo Yes no_active Redesign Derivatives active->no_active No mechanism Mechanism of Action Studies: Western Blot (NF-κB, MAPK), Cytokine Profiling (ELISA) invivo->mechanism lead_opt Lead Optimization mechanism->lead_opt end End: Preclinical Candidate lead_opt->end no_active->start

Caption: A typical workflow for the discovery and development of novel anti-inflammatory agents.

References

Application Notes and Protocols for Trans-3-Ethoxycinnamic Acid in Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific data on the neuroprotective properties of Trans-3-Ethoxycinnamic Acid is not available in the public domain. The following application notes and protocols are proposed based on the known biological activities of structurally similar cinnamic acid derivatives, such as p-methoxycinnamic acid and trans-cinnamic acid. These documents are intended to serve as a foundational guide for researchers to initiate investigations into the neuroprotective potential of this compound.

Application Notes

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its analogues have garnered significant interest in drug discovery due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Structurally similar compounds, such as p-methoxycinnamic acid, have demonstrated protective effects in neuronal cell cultures against glutamate-induced excitotoxicity, a key mechanism in many neurodegenerative diseases. It is hypothesized that this compound may exhibit similar neuroprotective properties, making it a promising candidate for further investigation in the context of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Proposed Mechanism of Action

Based on the known mechanisms of related cinnamic acid derivatives, this compound is proposed to exert its neuroprotective effects through multiple pathways:

  • Antioxidant Activity: The phenolic structure of cinnamic acid derivatives allows them to act as potent free radical scavengers, mitigating oxidative stress, which is a common pathological feature of neurodegenerative diseases.

  • Anti-inflammatory Effects: this compound may suppress the production of pro-inflammatory cytokines and enzymes in microglial cells, thereby reducing neuroinflammation.

  • Modulation of Neuronal Signaling Pathways: It is plausible that this compound could modulate key signaling pathways involved in neuronal survival and apoptosis, such as the Nrf2/ARE pathway (antioxidant response) and the NF-κB pathway (inflammation).

  • NMDA Receptor Antagonism: Some cinnamic acid derivatives have been shown to interact with the NMDA receptor, a key player in excitotoxicity. This compound may act as an antagonist at the glycine or glutamate binding site of the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal death.[1]

Potential Applications in Neuroprotective Drug Discovery

  • Lead Compound Identification: Serve as a lead compound for the development of more potent and specific neuroprotective agents.

  • Ischemic Stroke: Investigation as a potential therapeutic agent to reduce neuronal damage following cerebral ischemia-reperfusion injury.

  • Neurodegenerative Diseases: Evaluation of its efficacy in preclinical models of Alzheimer's disease and Parkinson's disease to slow disease progression.

Data Presentation

The following tables present hypothetical data based on expected outcomes from the proposed experimental protocols. These tables are for illustrative purposes and should be populated with actual experimental data.

Table 1: In Vitro Neuroprotective Activity of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
Control (Vehicle)100 ± 5.2100 ± 8.1
Glutamate (100 µM)45 ± 4.8250 ± 15.3
This compound (1) + Glutamate58 ± 6.1210 ± 12.5
This compound (10) + Glutamate75 ± 5.5155 ± 10.2
This compound (50) + Glutamate88 ± 4.9115 ± 9.8

Table 2: Antioxidant Capacity of this compound

AssayIC50 (µM) (Mean ± SD)
DPPH Radical Scavenging25.3 ± 2.1
ABTS Radical Scavenging18.9 ± 1.8
Oxygen Radical Absorbance Capacity (ORAC)1.5 ± 0.2 (µM Trolox Equivalents)

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

1. Objective: To determine the protective effect of this compound against glutamate-induced cell death in primary rat cortical neurons.

2. Materials:

  • This compound (stock solution in DMSO)
  • Primary cortical neurons (E18 rat embryos)
  • Neurobasal medium supplemented with B27 and GlutaMAX
  • Poly-D-lysine coated 96-well plates
  • L-glutamic acid
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit
  • Phosphate Buffered Saline (PBS)
  • Dimethyl sulfoxide (DMSO)

3. Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Maintain the cultures in Neurobasal medium with supplements for 7-10 days.
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neuronal cultures with different concentrations of the compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control (DMSO).
  • Glutamate Insult: After pre-treatment, expose the neurons to 100 µM L-glutamic acid for 30 minutes to induce excitotoxicity. A control group without glutamate treatment should be included.
  • Wash and Recovery: Following the glutamate insult, wash the cells twice with pre-warmed PBS and replace with fresh culture medium containing the respective concentrations of this compound.
  • Cell Viability Assessment (MTT Assay): After 24 hours of recovery, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
  • Cytotoxicity Assessment (LDH Assay): Collect the culture supernatant to measure the release of LDH using a commercial cytotoxicity assay kit according to the manufacturer's instructions.

Protocol 2: In Vivo Evaluation of Neuroprotective Effects in a Mouse Model of Cerebral Ischemia-Reperfusion Injury

1. Objective: To assess the in vivo neuroprotective efficacy of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model.

2. Materials:

  • This compound
  • Male C57BL/6 mice (8-10 weeks old)
  • Anesthesia (e.g., isoflurane)
  • Surgical instruments for MCAO
  • 2,3,5-triphenyltetrazolium chloride (TTC)
  • Neurological deficit scoring system

3. Procedure:

  • Animal Groups: Randomly divide mice into three groups: Sham-operated, Vehicle-treated tMCAO, and this compound-treated tMCAO.
  • Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle 30 minutes before the induction of ischemia.
  • tMCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes. In the sham group, the filament is inserted without occluding the artery.
  • Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
  • Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate the neurological deficits of each mouse using a standardized scoring system (e.g., 0-5 scale).
  • Infarct Volume Measurement: Following neurological assessment, sacrifice the mice and perfuse with saline. Remove the brains and slice them into 2 mm coronal sections. Stain the sections with 2% TTC solution to visualize the infarct area.
  • Data Analysis: Quantify the infarct volume by image analysis and express it as a percentage of the total brain volume.

Visualizations

Proposed_Neuroprotective_Mechanism Neuro_Insult Neurotoxic Insult (e.g., Glutamate, Oxidative Stress) NMDA_R NMDA Receptor Neuro_Insult->NMDA_R Oxidative_Stress Oxidative Stress (ROS/RNS) Neuro_Insult->Oxidative_Stress Neuroinflammation Neuroinflammation (Microglial Activation) Neuro_Insult->Neuroinflammation T3EA Trans-3-Ethoxycinnamic Acid T3EA->NMDA_R Inhibition T3EA->Oxidative_Stress Scavenging T3EA->Neuroinflammation Inhibition Nrf2 Nrf2 Activation T3EA->Nrf2 Activation NFkB NF-κB Inhibition T3EA->NFkB Inhibition Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Ca_Influx->Apoptosis Neuronal_Survival Neuronal Survival Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Reduction Pro_inflammatory Pro-inflammatory Mediators NFkB->Pro_inflammatory

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental_Workflow_In_Vitro Start Start: Primary Cortical Neuron Culture Treatment Pre-treatment with This compound Start->Treatment Insult Glutamate-induced Excitotoxicity Treatment->Insult Wash Wash and Recovery Insult->Wash Assessment Assessment of Neuroprotection Wash->Assessment MTT MTT Assay (Cell Viability) Assessment->MTT LDH LDH Assay (Cytotoxicity) Assessment->LDH Data Data Analysis and Interpretation MTT->Data LDH->Data

Caption: Workflow for in vitro neuroprotection assessment.

References

Application Notes and Protocols for the Derivatization of Trans-3-Ethoxycinnamic Acid to Amides and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and ester derivatives of trans-3-ethoxycinnamic acid. Cinnamic acid and its derivatives are a significant class of compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-diabetic properties.[1] The derivatization of the carboxylic acid moiety into amides and esters is a common strategy in drug discovery to modulate the compound's physicochemical properties, such as solubility, stability, and cell permeability, and to explore structure-activity relationships (SAR) for enhanced therapeutic potential.[2][3]

Data Presentation: A Comparative Overview of Derivatization Reactions

The following tables summarize typical reaction conditions and yields for the synthesis of amides and esters from cinnamic acid derivatives. It is important to note that these data are based on structurally similar compounds, such as 3,4,5-trimethoxycinnamic acid and other cinnamic acids, and may require optimization for this compound.

Table 1: Amide Synthesis from Cinnamic Acid Derivatives

Coupling ReagentBaseSolventReaction TimeYield (%)Reference
EDCI / HOBtTEADichloromethane24 h67-86(Adapted from a study on 3,4,5-trimethoxycinnamic acid)
DCC / DMAP-DichloromethaneNot SpecifiedModerate to High(General method for cinnamic acids)
HATUDIPEADMF1-2 hHigh(General method for carboxylic acids)
BOPEt₃NDMF / DichloromethaneNot SpecifiedHigh(General method for amide synthesis)

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, TEA: Triethylamine, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.

Table 2: Ester Synthesis from Cinnamic Acid Derivatives

MethodCatalystAlcoholSolventReaction TimeYield (%)Reference
Fischer EsterificationH₂SO₄EthanolEthanol90 minHigh(Adapted from a study on 4-methoxycinnamic acid)
Steglich EsterificationDCC / DMAPVariousDichloromethaneNot SpecifiedModerate to High(General method for cinnamic acids)
Cesium Carbonate-IodoethaneDMF1 hHigh(Adapted from a study on 4-methoxycinnamic acid)
Claisen CondensationSodiumEthyl Acetate-2 h65(For the synthesis of ethyl cinnamate)[4]

Experimental Protocols

The following are detailed protocols for the synthesis of amide and ester derivatives of this compound. These protocols are based on established methods for similar compounds and should be optimized for the specific substrate and desired product.

Protocol 1: Synthesis of this compound Amides via EDCI/HOBt Coupling

This protocol describes a general procedure for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add EDCI (1.2 eq), HOBt (1.2 eq), and triethylamine (TEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: Synthesis of this compound Esters via Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol. This method is particularly effective for simple, unhindered alcohols.

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Alcohol (as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 1.5 to 2 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflow and chemical transformations described in these protocols.

G cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Purification cluster_product Final Products start This compound amide Amide Synthesis start->amide ester Ester Synthesis start->ester purify Purification (e.g., Chromatography) amide->purify ester->purify product_amide Amide Derivative purify->product_amide product_ester Ester Derivative purify->product_ester

Caption: General workflow for the derivatization of this compound.

G cluster_amide Amide Formation cluster_ester Ester Formation Trans-3-Ethoxycinnamic_Acid Trans-3-Ethoxycinnamic Acid Coupling_Reagent Coupling Reagent (e.g., EDCI, HOBt) Trans-3-Ethoxycinnamic_Acid->Coupling_Reagent Catalyst Acid Catalyst (e.g., H₂SO₄) Trans-3-Ethoxycinnamic_Acid->Catalyst Amine R₁R₂NH Amide_Product Amide Derivative Coupling_Reagent->Amide_Product Alcohol R₃OH Ester_Product Ester Derivative Catalyst->Ester_Product

Caption: Chemical transformation pathways to amides and esters.

References

Application Note: Synthesis of Bioactive Heterocycles Utilizing Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-ethoxycinnamic acid is a versatile precursor in the synthesis of a variety of bioactive heterocyclic compounds. Its chemical structure, featuring an α,β-unsaturated carboxylic acid and an ethoxy-substituted phenyl ring, provides multiple reactive sites for the construction of diverse molecular scaffolds. This application note details proposed synthetic protocols for the preparation of bioactive pyrazoles, pyrimidines, and isoxazoles starting from this compound. The methodologies are based on established synthetic transformations of cinnamic acid derivatives and related compounds. The resulting heterocycles, incorporating the 3-ethoxyphenyl moiety, are of significant interest in medicinal chemistry due to the potential for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects.

Conversion of this compound to Key Intermediates

To facilitate the synthesis of the target heterocycles, this compound is first converted into more versatile intermediates, namely a chalcone and a β-keto ester.

Protocol 1: Synthesis of (E)-1-(3-ethoxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone)
  • Chlorination: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g). Add oxalyl chloride (1.5 eq.) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Friedel-Crafts Acylation: To a solution of the crude acid chloride in anhydrous benzene (15 mL/g), add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired chalcone.

Protocol 2: Synthesis of Ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate (A β-Keto Ester)
  • Esterification: Reflux a solution of this compound (1.0 eq.) in absolute ethanol (20 mL/g) with a catalytic amount of concentrated sulfuric acid (0.1 eq.) for 6 hours. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the ethyl ester.

  • Claisen Condensation: To a solution of the ethyl ester (1.0 eq.) and ethyl acetate (2.0 eq.) in anhydrous toluene, add sodium ethoxide (1.5 eq.) and heat the mixture to reflux for 8 hours. After cooling, acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by vacuum distillation or column chromatography to afford the β-keto ester.

Synthesis of Bioactive Heterocycles

Pyrazole Synthesis

Pyrazoles are synthesized from the chalcone intermediate via condensation with hydrazine derivatives.

dot

pyrazole_synthesis This compound This compound Chalcone Intermediate Chalcone Intermediate This compound->Chalcone Intermediate Protocol 1 Substituted Pyrazole Substituted Pyrazole Chalcone Intermediate->Substituted Pyrazole Reflux, Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Substituted Pyrazole pyrimidine_synthesis Chalcone Intermediate Chalcone Intermediate Substituted Pyrimidine Substituted Pyrimidine Chalcone Intermediate->Substituted Pyrimidine Ethanolic KOH, Reflux Urea Urea Urea->Substituted Pyrimidine isoxazole_synthesis Chalcone Intermediate Chalcone Intermediate Substituted Isoxazole Substituted Isoxazole Chalcone Intermediate->Substituted Isoxazole NaOH, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Substituted Isoxazole biological_activity Synthesized Heterocycles Synthesized Heterocycles Target Proteins/Enzymes Target Proteins/Enzymes Synthesized Heterocycles->Target Proteins/Enzymes Inhibition/Activation Signaling Pathways Signaling Pathways Target Proteins/Enzymes->Signaling Pathways Modulation Cellular Response Cellular Response Signaling Pathways->Cellular Response Regulation Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect e.g., Anti-inflammatory

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Trans-3-Ethoxycinnamic Acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Knoevenagel condensation, a common and effective method for this transformation.

Question: Why is my yield of this compound consistently low?

Answer: Low yields can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the presence of moisture.

Troubleshooting Steps:

  • Catalyst Selection and Concentration: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[1][2][3] For the synthesis of similar cinnamic acids, a catalytic amount of piperidine in pyridine is often effective.[4] Start with a catalytic amount (e.g., 0.1 equivalents) and consider screening other weak bases if yields remain low.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Pyridine is a common solvent for the Doebner modification of the Knoevenagel condensation, as it also acts as a base.[2][5] Other solvents like toluene or solvent-free conditions have also been reported for similar reactions.[3][6][7] Ensure your starting materials, 3-ethoxybenzaldehyde and malonic acid, are soluble in the chosen solvent system.

  • Reaction Temperature and Time: Knoevenagel condensations can be sensitive to temperature. While some reactions proceed at room temperature, others require heating to overcome the activation energy.[1] For the synthesis of substituted cinnamic acids, heating to 80-90°C is common.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that can lead to side product formation.[1]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium back towards the reactants.[10] While not always necessary, especially when the reaction is driven to completion by other factors, removing water using a Dean-Stark apparatus or molecular sieves can improve yields in some cases.

  • Reagent Purity: The purity of the starting materials is paramount. 3-Ethoxybenzaldehyde can oxidize to 3-ethoxybenzoic acid over time, which will not participate in the reaction. Ensure you are using freshly distilled or high-purity 3-ethoxybenzaldehyde. Malonic acid should be dry, as moisture can interfere with the reaction.

Question: My final product is an off-white or brownish powder instead of white crystals. What is the cause and how can I purify it?

Answer: A discolored product indicates the presence of impurities, which could be unreacted starting materials, catalyst residues, or byproducts from side reactions.

Troubleshooting Steps:

  • Proper Work-up: After the reaction, a proper work-up is essential. This typically involves quenching the reaction, followed by acidification to precipitate the cinnamic acid derivative.[5][7] Washing the crude product with cold water helps remove residual acid and other water-soluble impurities.[4]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid products.[11] For cinnamic acid derivatives, common recrystallization solvents include ethanol, or a mixture of ethanol and water.[12] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Decolorization: If the product remains colored after recrystallization, you can use activated charcoal to remove colored impurities.[11] Add a small amount of activated charcoal to the hot solution during recrystallization, then filter the hot solution to remove the charcoal before allowing it to cool.

Question: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: Side reactions in the Knoevenagel condensation can include self-condensation of the aldehyde or Michael addition.

Troubleshooting Steps:

  • Use of a Weak Base: Strong bases can promote the self-condensation of aldehydes.[2] Using a weak base like piperidine or ammonium acetate minimizes this side reaction.[1]

  • Control of Stoichiometry: Using a slight excess of malonic acid can help to ensure the complete consumption of the aldehyde and minimize side reactions involving the aldehyde.[4] A molar ratio of approximately 1:1.1 to 1:1.5 of aldehyde to malonic acid is a good starting point.

  • Reaction Conditions: Overheating or excessively long reaction times can lead to the formation of tar-like substances.[11] Adhere to the optimized reaction temperature and monitor the reaction to stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Knoevenagel condensation, specifically the Doebner modification, is a widely used and reliable method for synthesizing cinnamic acid derivatives from aromatic aldehydes and malonic acid.[2][13] This method often uses pyridine as a solvent and a catalytic amount of a weak base like piperidine.[4]

Q2: How do I choose the right catalyst for the Knoevenagel condensation?

A2: The best catalyst depends on the specific substrates and reaction conditions. For the reaction of an aldehyde with malonic acid, weak organic bases are preferred. Piperidine and pyridine are classic choices.[2][4] More environmentally friendly options like ammonium salts (e.g., ammonium bicarbonate) under solvent-free conditions have also been shown to be effective for substituted benzaldehydes.[6]

Q3: What is the expected yield for the synthesis of this compound?

A3: While the exact yield will depend on the specific reaction conditions and optimization, yields for the Knoevenagel condensation of substituted benzaldehydes with malonic acid are often reported in the range of 70-95%.[4][8]

Q4: How can I confirm that I have synthesized the trans isomer of 3-Ethoxycinnamic Acid?

A4: The Knoevenagel condensation typically yields the more stable trans (E) isomer as the major product. This can be confirmed using proton NMR spectroscopy. The coupling constant (J-value) for the two vinyl protons of the double bond is characteristically large for the trans isomer (typically 12-18 Hz), while it is smaller for the cis (Z) isomer (typically 6-12 Hz).

Q5: What are the key safety precautions to take during this synthesis?

A5: Always work in a well-ventilated fume hood. Pyridine is toxic and has a strong, unpleasant odor.[3] Piperidine is also a hazardous substance. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Substituted Cinnamic Acids in Knoevenagel Condensation

CatalystAldehydeSolventTemperature (°C)Yield (%)Reference
Piperidine2,3-dimethoxybenzaldehydePyridine80-11587-98[4]
Pyridinem-methoxybenzaldehydeXylene8091.1-93.9[8]
Ammonium BicarbonateSyringaldehydeSolvent-free90>95 (conversion)[6]
TriethylamineBenzaldehydeTolueneReflux~90[3]

Table 2: Effect of Solvent on the Yield of Cinnamic Acid Synthesis

SolventReaction TypeAldehydeCatalystYield (%)Reference
PyridineKnoevenagel2,3-dimethoxybenzaldehydePiperidine87-98[4]
TolueneKnoevenagelBenzaldehydeTriethylamine~90[3]
XyleneKnoevenagelm-methoxybenzaldehydePyridine91.1-93.9[8]
Solvent-freeKnoevenagelSubstituted BenzaldehydesAmmonium BicarbonateHigh Conversion[6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Knoevenagel Condensation (Doebner Modification)

This protocol is adapted from established procedures for the synthesis of similar substituted cinnamic acids.[4]

Materials:

  • 3-Ethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: Add pyridine (approximately 2-3 mL per gram of aldehyde) to the flask. Stir the mixture until the solids dissolve. You may need to gently warm the flask to aid dissolution.

  • Catalyst Addition: To the resulting solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the reaction mixture in an oil bath to 80-90°C and maintain this temperature with stirring. Monitor the progress of the reaction by TLC (a suitable mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of pyridine used).

  • Precipitation: Slowly add concentrated hydrochloric acid to the aqueous mixture with stirring until the pH is acidic (pH 1-2). A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven or air dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as white crystals.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Reactant1 3-Ethoxybenzaldehyde Intermediate Intermediate Adduct Reactant1->Intermediate Knoevenagel Condensation Reactant2 Malonic Acid Reactant2->Intermediate (Base Catalyst) Product This compound Intermediate->Product Dehydration & Decarboxylation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckCatalyst Check Catalyst: - Type (weak base?) - Concentration (catalytic?) Start->CheckCatalyst CheckTempTime Check Reaction Conditions: - Temperature (80-90°C?) - Time (monitor by TLC?) CheckCatalyst->CheckTempTime Catalyst OK OptimizeCatalyst Optimize Catalyst: - Screen different weak bases - Adjust concentration CheckCatalyst->OptimizeCatalyst Issue Found CheckReagents Check Reagent Quality: - Aldehyde purity? - Malonic acid dry? CheckTempTime->CheckReagents Conditions OK OptimizeConditions Optimize Temperature & Time: - Incremental adjustments - Stop reaction at completion CheckTempTime->OptimizeConditions Issue Found PurifyReagents Purify/Replace Reagents: - Distill aldehyde - Dry malonic acid CheckReagents->PurifyReagents Issue Found End Improved Yield CheckReagents->End Reagents OK OptimizeCatalyst->End OptimizeConditions->End PurifyReagents->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of Trans-3-Ethoxycinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trans-3-Ethoxycinnamic Acid using the Perkin reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Perkin reaction and how is it applied to the synthesis of this compound?

The Perkin reaction is a powerful organic synthesis method used to produce α,β-unsaturated aromatic acids.[1][2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][2] For the synthesis of this compound, 3-ethoxybenzaldehyde is reacted with acetic anhydride in the presence of a weak base like sodium acetate.[3]

Q2: What is the general mechanism for the Perkin reaction in this synthesis?

The reaction is initiated by the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 3-ethoxybenzaldehyde. A subsequent series of reactions, including dehydration, leads to the formation of the more stable trans-isomer of 3-ethoxycinnamic acid.

Q3: What are the critical parameters to control for a successful synthesis of this compound?

Key parameters to control include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.[4] Ensure all glassware is thoroughly dried and use anhydrous reagents.

  • Reaction Temperature: The Perkin reaction typically requires high temperatures, often in the range of 160-180°C.[4]

  • Reaction Time: Sufficient reaction time (often several hours) is necessary for the reaction to proceed to completion.[4]

  • Purity of Reactants: Impurities in the starting materials, such as the corresponding carboxylic acid in the aldehyde, can impede the reaction.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Yield of this compound 1. Presence of Moisture: Water can hydrolyze acetic anhydride and deactivate the catalyst.1. Ensure all glassware is oven-dried before use. Use anhydrous sodium acetate and freshly opened or distilled acetic anhydride.
2. Incomplete Reaction: The reaction may not have reached completion due to insufficient heating or time.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature within the recommended range.
3. Suboptimal Reagent Ratio: Incorrect stoichiometry can limit the yield.3. An excess of acetic anhydride is often beneficial. Experiment with slight variations in the molar ratios of the reactants.
4. Slow Reaction Rate: The electron-donating nature of the ethoxy group on the benzaldehyde can slow down the reaction rate.4. Be prepared for longer reaction times compared to unsubstituted benzaldehyde. Ensure consistent and adequate heating.
Formation of a Dark, Tar-Like Byproduct 1. High Reaction Temperature: Excessive heat can promote polymerization and the formation of resinous byproducts.1. Maintain a stable and controlled temperature using a reliable heating mantle or oil bath. Avoid localized overheating.
2. Impurities in the Aldehyde: Impurities in the 3-ethoxybenzaldehyde can act as catalysts for polymerization.2. Purify the 3-ethoxybenzaldehyde by distillation if its purity is questionable.
Product is Difficult to Purify 1. Presence of Multiple Products: Side reactions can lead to a mixture of products, making purification challenging.1. Optimize reaction conditions (temperature, catalyst concentration) to favor the formation of the desired product.
2. Incomplete Hydrolysis: Incomplete hydrolysis of the intermediate anhydride will result in impurities.2. Ensure the final hydrolysis step during the work-up is complete by adding a sufficient amount of water and heating if necessary.

Side Reactions

Several side reactions can occur during the Perkin synthesis of this compound, potentially reducing the yield and complicating purification.

  • Self-Condensation of Acetic Anhydride: While less common under standard Perkin conditions, acetic anhydride can undergo self-condensation.

  • Decarboxylation: The intermediate mixed anhydride has the potential to undergo decarboxylation, which can lead to the formation of an alkene.[1]

  • Formation of Resinous Byproducts: At the high temperatures required for the Perkin reaction, polymerization of the starting aldehyde or intermediate products can occur, leading to the formation of dark, tar-like substances.[4]

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, combine 3-ethoxybenzaldehyde, a slight excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate.

  • Heating: Heat the reaction mixture in an oil bath to 160-180°C for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Allow the mixture to cool slightly and then pour it into a beaker of water.

    • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt and hydrolyze any remaining acetic anhydride.

    • Perform steam distillation to remove any unreacted 3-ethoxybenzaldehyde.

    • Treat the solution with activated charcoal to decolorize it, then filter while hot to remove the charcoal and any resinous byproducts.

  • Isolation and Purification:

    • Cool the filtrate in an ice bath.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

    • Collect the white crystals by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[2]

Quantitative Data

The following table provides a general overview of the reaction conditions for the Perkin reaction, which can be adapted for the synthesis of this compound.

Parameter Typical Range/Value Notes
Reactant Molar Ratio 3-ethoxybenzaldehyde : Acetic Anhydride : Sodium Acetate (1 : 1.5 : 1)A slight excess of acetic anhydride is often used.
Reaction Temperature 160 - 180 °CHigh temperatures are characteristic of the Perkin reaction.[4]
Reaction Time 4 - 8 hoursLonger reaction times may be necessary due to the electron-donating ethoxy group.[4]
Expected Yield Moderate to GoodYields can vary significantly based on reaction conditions and purity of reagents.

Visualizations

Perkin_Reaction_Pathway reagents 3-Ethoxybenzaldehyde + Acetic Anhydride intermediate Aldol-type Adduct Intermediate reagents->intermediate Condensation base Sodium Acetate (Base) base->reagents dehydration Dehydration (-H2O) intermediate->dehydration hydrolysis Hydrolysis dehydration->hydrolysis product This compound hydrolysis->product

Figure 1. Reaction pathway for the synthesis of this compound.

Side_Reaction aldehyde 3-Ethoxybenzaldehyde polymerization Polymerization/ Self-condensation aldehyde->polymerization high_temp High Temperature + Base high_temp->polymerization byproduct Resinous Byproduct (Tar) polymerization->byproduct

Figure 2. Formation of resinous byproducts as a key side reaction.

Troubleshooting_Workflow start Low Yield of Product check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture anhydrous Use Anhydrous Reagents & Dry Glassware check_moisture->anhydrous Yes check_temp_time Reaction Temp/Time Sufficient? check_moisture->check_temp_time No anhydrous->check_temp_time optimize_conditions Increase Temp/Time & Monitor with TLC check_temp_time->optimize_conditions No check_purity Purity of Starting Materials? check_temp_time->check_purity Yes optimize_conditions->check_purity purify_reagents Purify Aldehyde (Distillation) check_purity->purify_reagents No success Improved Yield check_purity->success Yes purify_reagents->success

Figure 3. Troubleshooting workflow for low yield in the Perkin reaction.

References

Technical Support Center: Overcoming Solubility Challenges of Trans-3-Ethoxycinnamic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Trans-3-Ethoxycinnamic Acid" during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, a derivative of cinnamic acid, is expected to have low solubility in water and higher solubility in organic solvents.[1][2] Cinnamic acid and its derivatives are generally crystalline solids that are sparingly soluble in aqueous solutions due to the presence of a non-polar phenyl group.[1] For biological assays, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions.[1]

Q2: How does pH influence the solubility of this compound?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a highly effective solvent for cinnamic acid and its derivatives, capable of dissolving them at high concentrations.[1][3] Ethanol is another suitable option.[1] When preparing stock solutions, it is crucial to use a high-purity, anhydrous grade of the solvent to avoid introducing contaminants or water that could affect solubility.

Q4: My compound precipitated when I added the stock solution to my aqueous assay medium. What should I do?

This phenomenon, often called "crashing out," occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium.[1] To address this, you can try the following:

  • Reduce the final concentration: Lowering the working concentration of this compound in your assay is the most direct solution.[1]

  • Optimize the co-solvent concentration: A slight, controlled increase in the final percentage of the organic solvent (e.g., DMSO from 0.1% to 0.5%) can help maintain solubility. However, it is essential to include a vehicle control to assess the solvent's effect on the experimental system.[1]

  • Adjust the pH: If your experimental system permits, slightly increasing the pH of the buffer can enhance the solubility of the compound.[1]

  • Gentle warming and agitation: Warming the medium to 37°C and gentle mixing after adding the compound can aid in dissolution.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in your assays.

Problem: Precipitate forms in the stock solution.
Possible Cause Troubleshooting Step
Concentration too high for the solvent. Dilute the stock solution to a lower concentration.
Poor quality solvent. Use a fresh, high-purity, anhydrous solvent.
Low temperature. Gently warm the solution and use sonication in short bursts in a cool water bath to aid dissolution.[3]
Problem: Precipitate forms upon dilution into aqueous buffer/media.
Possible Cause Troubleshooting Step
Exceeded aqueous solubility. Lower the final working concentration.[1]
Insufficient co-solvent. Increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within a range that does not affect the assay (typically ≤ 0.5%).[1] Always include a vehicle control.
pH of the aqueous medium. Adjust the pH of the buffer to be slightly more alkaline, if compatible with the assay.[1]
Incorrect dilution method. Perform serial dilutions. Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid mixing.

Quantitative Data Summary

Solvent Approximate Solubility of Trans-Cinnamic Acid Reference
Water 0.4 mg/mL[4]
DMSO 100 mg/mL[3]
Ethanol Soluble[4]
Methanol Soluble[4]
Acetone Soluble[4]
Benzene Soluble[4]
Ether Soluble[4]

Note: These values are for trans-cinnamic acid and should be considered as an estimation for this compound. Actual solubility may vary.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 192.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer or sonicator

Methodology:

  • Accurately weigh 19.22 mg of this compound.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. If necessary, use a sonicator for short bursts in a cool water bath to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To prepare a 100 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock solution.

Methodology:

  • Thaw a single-use aliquot of the 100 mM stock solution at room temperature.

  • Perform an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This results in a 100 µM intermediate solution with 0.1% DMSO.

  • Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause shearing of media components.

  • The final working solution is now ready for use in the assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw Use in Experiment dilute Dilute in Medium thaw->dilute incubate Incubate with Cells/Target dilute->incubate

Caption: Experimental workflow for preparing and using this compound in assays.

troubleshooting_workflow start Solubility Issue (Precipitation) check_stock Check Stock Solution start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate check_dilution Check Dilution in Aqueous Medium dilution_precipitate Precipitate on Dilution? check_dilution->dilution_precipitate stock_precipitate->check_dilution No lower_stock_conc Lower Stock Concentration stock_precipitate->lower_stock_conc Yes lower_final_conc Lower Final Concentration dilution_precipitate->lower_final_conc Yes end_dilution Working Solution Clear dilution_precipitate->end_dilution No use_fresh_solvent Use Fresh/Anhydrous Solvent lower_stock_conc->use_fresh_solvent warm_sonicate Warm/Sonicate Stock use_fresh_solvent->warm_sonicate end_stock Stock Solution Clear warm_sonicate->end_stock increase_cosolvent Increase Co-solvent % lower_final_conc->increase_cosolvent adjust_ph Adjust pH increase_cosolvent->adjust_ph serial_dilution Use Serial Dilution adjust_ph->serial_dilution serial_dilution->end_dilution

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

signaling_pathway_impact cluster_soluble Adequate Solubility cluster_insoluble Poor Solubility Compound_S This compound (in solution) Receptor_S Target Receptor Compound_S->Receptor_S Pathway_S Signaling Cascade Receptor_S->Pathway_S Response_S Biological Response Pathway_S->Response_S Compound_I This compound (precipitated) Receptor_I Target Receptor Compound_I->Receptor_I Reduced Bioavailability Pathway_I Signaling Cascade Receptor_I->Pathway_I Response_I Reduced/No Response Pathway_I->Response_I

Caption: Impact of solubility on a hypothetical signaling pathway.

References

Technical Support Center: Optimizing Esterification of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of trans-3-ethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of its esters. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This guide addresses common problems that may arise during the esterification of this compound, offering potential causes and solutions.

Q1: Why is my esterification reaction showing a low yield?

Low yields in the Fischer esterification of cinnamic acid derivatives are often due to the reversible nature of the reaction.[1] The production of water as a byproduct can shift the equilibrium back towards the reactants, thus limiting the formation of the desired ester.[1] Other contributing factors include:

  • Presence of Water: Any moisture in the reactants or solvent can hinder the reaction.[1]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will lead to a slow or incomplete reaction.[1]

  • Suboptimal Temperature: If the reaction temperature is too low, the reaction will be slow. Conversely, if it is too high, it may lead to side reactions.[1]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

  • Product Loss During Work-up: Significant product loss can occur during extraction and purification steps.[1]

Q2: How can I improve the yield of my esterification reaction?

To drive the reaction toward the product and enhance the yield, several strategies can be implemented:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant shifts the equilibrium in favor of the ester product, in accordance with Le Châtelier's principle.[1][2] The alcohol can often also serve as the reaction solvent.[1]

  • Removal of Water: Actively removing water as it forms is a highly effective method.[1][3] This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic water removal.[1]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[1]

  • Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is utilized.[1]

Q3: The reaction mixture has turned dark brown or black. What does this signify?

A dark-colored reaction mixture often indicates the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of the cinnamic acid derivative.[1] This is more probable under harsh acidic conditions and at elevated temperatures. To prevent this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[1]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the consumption of the acid and the formation of the more nonpolar ester product.[1]

Frequently Asked Questions (FAQs)

Q5: What is a standard catalyst for the esterification of cinnamic acid derivatives?

Strong acids are typically used as catalysts for Fischer esterification. The most common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2]

Q6: What is a typical work-up procedure for this type of esterification?

A standard work-up procedure involves the following steps:

  • Cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[1]

  • Neutralize the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted cinnamic acid by converting it to its water-soluble salt.[1][4]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude ester.[1]

Q7: What are the common impurities in the final product and how can they be removed?

The most frequent impurity is unreacted this compound. This can be effectively removed during the work-up by washing the organic layer with a saturated sodium bicarbonate solution.[1] Residual alcohol and solvent from the extraction process can also be present and are typically removed by drying under reduced pressure. For higher purity, column chromatography can be employed.[4]

Quantitative Data Summary

The efficiency of cinnamic acid esterification is influenced by several factors. The following tables summarize quantitative data from various reported methods for different cinnamic acid derivatives, providing a comparative overview.

Table 1: Synthesis of Methyl Cinnamate under Various Conditions

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid75MethanolReflux1 h94[5]
Sulfuric Acid50MethanolReflux1.5 h99[5]
Sulfuric Acid50Methanol (0.45 M)110 (Microwave)2 min97[5][6]
p-Toluenesulfonic Acid (p-TSA)50Methanol (0.45 M)110 (Microwave)2 min91[5][6]
Supported Acidic Catalyst5 wt% (of cinnamic acid)MethanolReflux3 h86[5]

Table 2: Esterification of trans-Cinnamic Acid with Various Alcohols

AlcoholCatalystReaction TimeYield (%)Reference
MethanolH₂SO₄1.5 h99[5]
EthanolH₂SO₄4 h92[5]
n-PropanolH₂SO₄4 h85[5]
n-ButanolH₂SO₄4 h89[5]

Experimental Protocols

Protocol 1: Conventional Fischer Esterification

This protocol describes a standard method for the esterification of cinnamic acid derivatives using conventional heating.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the anhydrous alcohol.[1]

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).[1]

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[1]

  • Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.[1]

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid and remove unreacted starting material.[1][4]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[1]

  • If necessary, purify the crude product by column chromatography.[4]

Protocol 2: Microwave-Assisted Esterification

This method significantly reduces the reaction time compared to conventional heating.[5]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave reaction vessel, combine this compound, methanol, and a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid.[5]

  • Seal the vessel and heat in a microwave reactor at a specified temperature and time (e.g., 110 °C for 2 minutes).[5][6]

  • After the reaction, allow the vessel to cool.[6]

  • Follow the work-up procedure as described in Protocol 1 (steps 6-10) to isolate and purify the ester.[5]

Visualizations

Experimental Workflow for Fischer Esterification

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Acid in Excess Alcohol catalyst Add Acid Catalyst start->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool dilute Dilute with Organic Solvent cool->dilute wash_bicarb Wash with Sat. NaHCO3 dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure Ester purify->product

Caption: General experimental workflow for Fischer esterification.

Troubleshooting Low Esterification Yield

troubleshooting_workflow cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions cluster_workup Work-up Issues start Low Esterification Yield check_equilibrium Is water being removed? start->check_equilibrium add_drying Add drying agent (e.g., molecular sieves) check_equilibrium->add_drying No use_deanstark Use Dean-Stark apparatus check_equilibrium->use_deanstark No check_alcohol Is alcohol in large excess? check_equilibrium->check_alcohol Yes add_drying->check_alcohol use_deanstark->check_alcohol increase_alcohol Increase amount of alcohol check_alcohol->increase_alcohol No check_catalyst Sufficient catalyst? check_alcohol->check_catalyst Yes increase_alcohol->check_catalyst optimize_catalyst Optimize catalyst loading check_catalyst->optimize_catalyst No check_temp Optimal temperature? check_catalyst->check_temp Yes optimize_catalyst->check_temp adjust_temp Adjust temperature check_temp->adjust_temp No check_time Sufficient reaction time? check_temp->check_time Yes adjust_temp->check_time increase_time Increase reaction time check_time->increase_time No check_workup Product loss during work-up? check_time->check_workup Yes increase_time->check_workup optimize_extraction Optimize extraction and purification steps check_workup->optimize_extraction Yes

Caption: Troubleshooting decision tree for low esterification yield.

References

Technical Support Center: Trans-3-Ethoxycinnamic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability and degradation studies for Trans-3-Ethoxycinnamic Acid. The following information is based on established principles of forced degradation studies for cinnamic acid derivatives and related compounds, providing a framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on this compound?

Forced degradation, or stress testing, is crucial to understand the intrinsic stability of this compound.[1][2] These studies help in:

  • Identifying potential degradation products and pathways.[2]

  • Elucidating the chemical behavior and stability of the molecule.[1][2]

  • Developing and validating a stability-indicating analytical method.

  • Informing the development of stable formulations, determining appropriate storage conditions, and establishing the shelf-life.[1]

Q2: Under what conditions should I perform forced degradation studies for this compound?

Forced degradation studies typically involve exposing the compound to conditions more severe than accelerated stability testing.[1] Based on ICH guidelines and studies on related compounds, the following stress conditions are recommended:[1][2][3]

  • Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or elevated temperatures (e.g., 50-60°C).[3]

  • Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature or elevated temperatures.[3]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures such as 50°C, 60°C, or higher, in increments of 10°C above the accelerated stability testing temperature.[4]

  • Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.[3]

Q3: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%.[3] More than 20% degradation may be considered excessive and should be investigated.[3] The extent of degradation can be controlled by adjusting the duration of exposure, temperature, and concentration of the stressor.

Q4: What analytical techniques are suitable for analyzing this compound and its degradation products?

A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The use of a mass spectrometer (LC-MS) can be invaluable for the identification and structural elucidation of the degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).
Excessive degradation (>20%) is observed. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor).
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient profile, and trying different column chemistries.
Multiple, unresolved degradation product peaks. The chromatographic method lacks sufficient resolving power.Modify the HPLC gradient to be shallower, change the organic modifier, or use a longer column with a smaller particle size.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradation products, non-UV active degradants, or precipitation of the compound or degradants.Ensure all degradation products are being detected. Use a photodiode array (PDA) detector to check for peak purity and different absorption maxima. Consider using a universal detector like a Charged Aerosol Detector (CAD) if non-chromophoric degradants are suspected.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place the dish in an oven at 70°C for 48 hours.

    • Dissolve the samples in the mobile phase at different time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL) to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples at appropriate time points.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the degradation products. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% DegradationNumber of Degradation ProductsRemarks
0.1 M HCl24 hoursData to be determinedData to be determinede.g., Major degradation product at RRT 0.85
0.1 M NaOH24 hoursData to be determinedData to be determinede.g., Stable
3% H₂O₂24 hoursData to be determinedData to be determinede.g., Two major degradation products
Thermal (70°C)48 hoursData to be determinedData to be determinede.g., Minor degradation
PhotolyticICH Q1BData to be determinedData to be determinede.g., Significant degradation

RRT = Relative Retention Time

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_api This compound prep_sol Prepare Stock Solution (1 mg/mL) prep_api->prep_sol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_sol->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_sol->base oxid Oxidation (3% H₂O₂, RT) prep_sol->oxid therm Thermal (Solid, 70°C) prep_sol->therm photo Photolytic (ICH Q1B) prep_sol->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc quant Quantify Degradation hplc->quant id Identify Degradants (LC-MS) quant->id path Propose Degradation Pathway id->path

Caption: Workflow for Forced Degradation Studies.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydro_prod 3-Hydroxycinnamic Acid + Ethanol parent->hydro_prod H⁺/OH⁻ oxi_prod1 Epoxide Formation parent->oxi_prod1 [O] photo_prod Cis-Isomer parent->photo_prod hv oxi_prod2 Cleavage of Double Bond oxi_prod1->oxi_prod2 [O]

References

Technical Support Center: Purification of trans-3-Ethoxycinnamic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of trans-3-ethoxycinnamic acid using chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Separation During Column Chromatography

Question: I am not getting good separation between this compound and my impurities on a silica gel column. What can I do to improve the resolution?

Answer: Poor separation is a common issue in column chromatography and can be caused by several factors. Here are some solutions to improve the resolution of your compound.[1]

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing all compounds to elute too quickly, or not polar enough, leading to no elution.[1]

    • Solution: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for cinnamic acid derivatives is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.25-0.35 for the desired compound.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[1]

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Poor Column Packing: The presence of cracks or channels in the silica gel will result in an uneven flow of the mobile phase and poor separation.[1]

    • Solution: Ensure the silica gel is packed uniformly as a slurry. Allow the silica to settle completely without letting the column run dry.

  • Sample Loading Technique: If the initial sample band is too diffuse, the separation will be compromised.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent to ensure a concentrated starting band.[1]

Issue 2: Product Peak is Tailing in HPLC Analysis

Question: My HPLC chromatogram for the purified this compound shows significant peak tailing. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like cinnamic acid derivatives is often due to interactions with the stationary phase.[2]

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of the carboxylic acid, it can lead to secondary interactions with the silica support.

    • Solution: Adjust the pH of the mobile phase to be 2-3 units below the pKa of this compound to ensure it remains in its protonated form. Adding a small amount of an acid like acetic acid or phosphoric acid to the mobile phase is a common strategy.[3]

  • Column Contamination: Residual impurities on the column can interact with your compound.

    • Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of your sample.[3]

Issue 3: Presence of the cis-Isomer as an Impurity

Question: My final product contains the cis-isomer of 3-ethoxycinnamic acid. How can I remove it?

Answer: The presence of the cis-isomer is a common impurity in the synthesis of trans-cinnamic acid derivatives. The trans-isomer is generally more stable and less soluble than the cis-isomer.[1][4]

  • Recrystallization: Careful recrystallization can often be used to selectively crystallize the trans-isomer, leaving the more soluble cis-isomer in the mother liquor.[1]

  • Chromatography: Column chromatography can be effective in separating the two isomers. Since the trans-isomer is typically less polar, it will usually elute before the cis-isomer on a normal-phase column.

  • Isomerization: In solution, trans-cinnamic acid derivatives can be converted to the cis-isomer upon exposure to UV light.[4]

    • Solution: Protect your sample from direct sunlight or other sources of UV radiation during the purification process.

Issue 4: Low Recovery of Purified Product

Question: I have a very low yield of my purified product after chromatography. What are the possible reasons and how can I improve my recovery?

Answer: Low recovery can be attributed to several factors throughout the purification process.

  • Compound Instability: Your compound may be degrading on the silica gel.

    • Solution: Test the stability of your compound on a TLC plate. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.

  • Improper Solvent Selection: The chosen solvent system may not be optimal for eluting your compound.

    • Solution: Use TLC to re-evaluate your solvent system. If the compound is not moving from the baseline, a more polar eluent is needed.

  • Product Co-elution: Your product may be eluting with impurities in mixed fractions.

    • Solution: Use a shallower gradient or isocratic elution with a less polar solvent system to improve separation.

  • Loss During Workup: Significant amounts of the product may be lost during the solvent removal step.

    • Solution: Be careful during solvent evaporation, especially if the compound is volatile.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying this compound by column chromatography?

A1: For cinnamic acid derivatives, a gradient elution with a mixture of hexane and ethyl acetate is often effective.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The exact ratio should be determined by preliminary TLC analysis. For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape.[1]

Q2: How can I monitor the fractions collected during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring fractions. Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain the pure product.

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this, you can try the following:

  • Re-heat the solution and add a small amount of the primary solvent to ensure complete dissolution.

  • Allow the solution to cool more slowly.

  • Use a glass rod to scratch the inside of the flask to create nucleation sites for crystal growth.

  • If available, add a seed crystal of the pure compound to the solution.

Q4: How can I remove colored impurities from my product?

A4: If your product contains colored impurities, you can try adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound*
SolventSolubilityPolarity
HexanePoorNon-polar
DichloromethaneSolublePolar aprotic
Ethyl AcetateSolublePolar aprotic
AcetoneSolublePolar aprotic
EthanolSolublePolar protic
MethanolSolublePolar protic
WaterPoorly SolublePolar protic

*Based on general solubility trends for cinnamic acid derivatives. Actual solubility should be determined experimentally.

Table 2: Typical Forced Degradation Profile for a Cinnamic Acid Derivative*
ConditionReagentTemperatureTimeDegradation
Acid Hydrolysis0.1 M HCl60°C24hStable (<2%)
Base Hydrolysis0.1 M NaOH60°C24hMinor Degradation (~5%)
Oxidative6% H₂O₂Room Temp8hSignificant Degradation (~15%)
Thermal (Solid)N/A80°C48hVery Stable (<1%)
PhotolyticUV/Vis lightRoom Temp24hIsomerization/Minor Degradation

*This table provides an illustrative example of a forced degradation study on a related compound, trans-3,4-Difluorocinnamic acid, and is intended as a general guide.[2] The stability of this compound should be experimentally verified.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free packing.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[1]

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute more polar compounds.[1]

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[1]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]

Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring
  • Plate Preparation: Use silica gel coated TLC plates. Draw a light pencil line about 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of your crude mixture and each collected fraction in a volatile solvent. Use a capillary tube to spot a small amount of each solution onto the pencil line.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (typically at 254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Mandatory Visualization

troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Is the Rf of the desired compound between 0.25-0.35? start->check_tlc adjust_solvent Adjust mobile phase polarity. Re-run TLC. check_tlc->adjust_solvent No check_loading Was the sample loaded in a concentrated band? check_tlc->check_loading Yes adjust_solvent->check_tlc dissolve_min_solvent Dissolve sample in minimal solvent for loading. check_loading->dissolve_min_solvent No check_packing Is the column packing uniform (no cracks or channels)? check_loading->check_packing Yes dissolve_min_solvent->check_loading repack_column Repack the column carefully. check_packing->repack_column No good_separation Good Separation Achieved check_packing->good_separation Yes repack_column->start

Caption: Troubleshooting logic for poor separation in column chromatography.

purification_workflow crude_product Crude this compound dissolve Dissolve in Minimal Solvent crude_product->dissolve column_chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) dissolve->column_chromatography collect_fractions Collect Fractions column_chromatography->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions Pure impure_fractions Re-chromatograph Impure Fractions tlc_analysis->impure_fractions Impure solvent_removal Solvent Removal (Rotary Evaporation) pure_fractions->solvent_removal impure_fractions->column_chromatography final_product Pure this compound solvent_removal->final_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Trans-3-Ethoxycinnamic Acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are the Perkin reaction and the Knoevenagel-Doebner condensation. The Perkin reaction involves the condensation of 3-ethoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[1] The Knoevenagel-Doebner condensation utilizes the reaction of 3-ethoxybenzaldehyde with malonic acid, typically catalyzed by a weak base such as pyridine and/or piperidine.[2][3]

Q2: Which synthesis method is generally preferred for scalability?

A2: For scaling up the synthesis, the Knoevenagel-Doebner condensation is often preferred. Modified, more environmentally friendly ("greener") versions of this reaction have been developed that avoid the use of toxic reagents like pyridine and piperidine, making them more suitable for large-scale production.[4][5]

Q3: What is the expected stereochemistry of the final product?

A3: Both the Perkin and Knoevenagel-Doebner reactions predominantly yield the more stable trans isomer of 3-Ethoxycinnamic Acid.[6][7]

Q4: How can I purify the crude this compound?

A4: The most common method for purifying the final product is recrystallization.[5] A typical procedure involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., ethanol/water), followed by cooling to induce crystallization.[5][8] Washing the crystals with cold water can help remove any remaining water-soluble impurities.[6] If the solution is colored, treatment with activated charcoal before filtration can help decolorize it.[8][9]

Troubleshooting Guides

Perkin Reaction: Synthesis of this compound
ProblemPotential CauseSuggested Solution
Low or No Yield Moisture in Reagents: Acetic anhydride is highly susceptible to hydrolysis.Ensure all glassware is thoroughly dried before use. Use anhydrous sodium acetate and freshly distilled 3-ethoxybenzaldehyde.[1][8]
Impure 3-Ethoxybenzaldehyde: The aldehyde may have oxidized to 3-ethoxybenzoic acid.Use freshly distilled 3-ethoxybenzaldehyde for the reaction.[1]
Insufficient Temperature or Reaction Time: The Perkin reaction requires high temperatures to proceed to completion.[8]Maintain the reaction temperature in the range of 160-180°C for a sufficient duration (typically 3-5 hours).[10]
Inadequate Mixing: Poor mixing can lead to a heterogeneous reaction mixture and incomplete conversion.Ensure efficient stirring throughout the reaction.
Formation of a Dark, Resinous Byproduct Side Reactions at High Temperatures: Self-condensation of 3-ethoxybenzaldehyde or other side reactions can occur.Ensure the reaction temperature does not significantly exceed the recommended range. Use purified 3-ethoxybenzaldehyde to minimize impurities that could catalyze polymerization.
Product is Difficult to Isolate Incomplete Neutralization or Acidification: Incorrect pH during work-up can prevent the product from precipitating.After the initial reaction, ensure the mixture is made basic (e.g., with sodium carbonate solution) to dissolve the cinnamic acid as its salt. Subsequently, acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the free acid.[9][10]
Knoevenagel-Doebner Condensation: Synthesis of this compound
ProblemPotential CauseSuggested Solution
Low or No Yield Inactive Catalyst: The amine catalyst (e.g., piperidine, pyridine, or a greener alternative) may be of poor quality or used in insufficient amounts.Use a fresh, high-purity catalyst. The amount of catalyst should be optimized; too little can result in a slow or incomplete reaction.[3]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to byproduct formation.The optimal temperature depends on the specific catalyst and solvent system, but a range of 80-120°C is typical for reflux conditions.[3] For greener, solvent-free methods, temperatures around 140°C might be required.[5]
Incomplete Decarboxylation: The intermediate dicarboxylic acid may not have fully decarboxylated.Ensure the reaction is heated for a sufficient amount of time, as decarboxylation is driven by heat. The evolution of CO2 gas is an indicator that the reaction is proceeding.[3]
Reaction Mixture Becomes Very Viscous or Solidifies High Concentration of Reactants: As the reaction proceeds and solvent (if any) evaporates, the product may begin to crystallize or the mixture may become very thick.This can be a normal observation in some solvent-free or high-concentration reactions.[5] If stirring becomes difficult, the addition of a small amount of a high-boiling solvent might be necessary, if compatible with the reaction conditions.
Product is Colored (Yellowish/Brown) Impurities or Side Reactions: Impurities in the starting materials or minor side reactions can lead to discoloration.During the work-up, after dissolving the product in a basic solution (e.g., sodium bicarbonate), wash the aqueous phase with an organic solvent like ethyl acetate to remove colored, non-acidic impurities.[5] The use of activated charcoal during recrystallization can also help.[8]

Experimental Protocols

Protocol 1: Perkin Reaction for this compound
  • Reaction Setup: In a round-bottom flask equipped with an air condenser, combine 3-ethoxybenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).[10]

  • Heating: Heat the reaction mixture in an oil bath at 160-180°C for 3-5 hours.[10]

  • Work-up: After cooling slightly, pour the hot reaction mixture into a flask containing water. Neutralize the mixture with a saturated sodium carbonate solution.[6]

  • Purification of Aqueous Layer: If unreacted aldehyde is present, it can be removed by steam distillation or extraction with a suitable organic solvent.[8][10]

  • Precipitation: Cool the aqueous solution and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will precipitate the this compound.[8]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.[6] For higher purity, recrystallize from an ethanol/water mixture.[5]

Protocol 2: "Green" Knoevenagel-Doebner Condensation for this compound

This protocol is adapted from a similar synthesis of 3,4,5-trimethoxycinnamic acid.[5]

  • Reactant Mixture: In a large test tube or round-bottom flask, combine 3-ethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).

  • Reaction: Add a minimal amount of a high-boiling solvent like ethyl acetate (optional, to facilitate initial mixing) and heat the mixture in an oil bath at approximately 140°C for 2 hours. Vigorous gas evolution (CO2) should be observed.

  • Work-up: Allow the reaction mixture to cool. Add a saturated sodium bicarbonate solution to dissolve the solid mass.

  • Purification of Aqueous Layer: Wash the resulting aqueous solution several times with small portions of ethyl acetate to remove any non-acidic, colored impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify with 6M HCl to a pH of 2 to precipitate the product.

  • Isolation and Purification: Collect the white precipitate by filtration and wash with cold water. Recrystallize the product from a 4:1 water/ethanol mixture to obtain pure this compound as small white needles.

Visualizations

Perkin_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Ethoxybenzaldehyde, Acetic Anhydride, & NaOAc B Heat at 160-180°C for 3-5 hours A->B C Pour into Water & Neutralize with Na2CO3 B->C D Remove Unreacted Aldehyde (Steam Distillation/Extraction) C->D E Acidify with HCl to Precipitate Product D->E F Filter, Wash with Cold Water, & Dry E->F G Recrystallize from Ethanol/Water F->G H H G->H Pure this compound

Caption: Experimental workflow for the Perkin reaction synthesis.

Knoevenagel_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Ethoxybenzaldehyde, Malonic Acid, & NH4HCO3 B Heat at ~140°C for 2 hours A->B C Cool & Dissolve in NaHCO3 Solution B->C D Wash Aqueous Layer with Ethyl Acetate C->D E Acidify with HCl to Precipitate Product D->E F Filter & Wash with Cold Water E->F G Recrystallize from Water/Ethanol F->G H H G->H Pure this compound

Caption: Experimental workflow for the Knoevenagel condensation.

Troubleshooting_Logic Start Low Yield in Synthesis? Perkin Perkin Reaction? Start->Perkin Yes Knoevenagel Knoevenagel Reaction? Start->Knoevenagel No Moisture Check for Moisture in Reagents Perkin->Moisture TempTime Verify Temperature & Reaction Time Perkin->TempTime Purity Use Freshly Distilled Aldehyde Perkin->Purity Catalyst Check Catalyst Activity & Amount Knoevenagel->Catalyst KTemp Optimize Reaction Temperature Knoevenagel->KTemp Decarbox Ensure Sufficient Heating for Decarboxylation Knoevenagel->Decarbox

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-3-ethoxycinnamic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized from 3-ethoxybenzaldehyde. Common methods for this conversion include the Knoevenagel condensation, Perkin reaction, and Wittig reaction.[1][2] The precursor, 3-ethoxybenzaldehyde, can be prepared from 3-hydroxybenzaldehyde via a Williamson ether synthesis.

Q2: I am preparing the starting material, 3-ethoxybenzaldehyde, via Williamson ether synthesis and observing low yield. What are the possible reasons?

A2: Low yields in the Williamson ether synthesis of 3-ethoxybenzaldehyde can stem from several factors. Incomplete deprotonation of 3-hydroxybenzaldehyde, side reactions such as elimination from the ethylating agent, or reaction of the phenoxide at the carbon of the aromatic ring (C-alkylation) can reduce the yield of the desired ether.[3] It is also crucial to use a suitable base and an appropriate solvent to favor the desired S\textsubscript{N}2 reaction.[3][4]

Q3: During the Knoevenagel condensation to form this compound, I am observing a significant amount of a by-product. What could it be?

A3: In a Knoevenagel condensation using malonic acid, a common by-product is the decarboxylated adduct, which would be 3-ethoxy-β-styrylacetic acid, if the reaction does not go to completion with full decarboxylation. Other potential side products can arise from self-condensation of the aldehyde or other side reactions if the reaction conditions are not optimized.[5][6]

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound can be achieved through recrystallization.[6] A mixed solvent system, such as ethanol and water, is often effective.[7] Column chromatography can also be employed for purification, particularly for removing closely related impurities.[8] The purity of the final product should be verified using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).[9][10]

Troubleshooting Guides

Issue 1: Low or No Product Formation in the Williamson Ether Synthesis of 3-Ethoxybenzaldehyde
Possible Cause Troubleshooting Suggestion
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., sodium hydride) is used to fully deprotonate the 3-hydroxybenzaldehyde. The reaction should be carried out under anhydrous conditions to prevent quenching of the base and the resulting phenoxide.
Poor Nucleophilicity of the Phenoxide The choice of solvent can impact the nucleophilicity of the phenoxide. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the anion, thus enhancing the nucleophilicity of the phenoxide.[3]
Side Reactions of the Ethylating Agent Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) to minimize elimination reactions, which are more prevalent with secondary or tertiary halides.[4]
Reaction Temperature Too Low While the initial deprotonation might be performed at a lower temperature, the substitution reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature.
Issue 2: Formation of Multiple Spots on TLC during Knoevenagel Condensation
Possible Cause Troubleshooting Suggestion
Incomplete Reaction The presence of starting material (3-ethoxybenzaldehyde) will result in an extra spot on the TLC plate. Increase the reaction time or temperature and monitor the reaction progress until the starting material spot disappears.[6]
Formation of the Intermediate Dicarboxylic Acid The initial condensation product is a dicarboxylic acid which then decarboxylates to the final product. An intermediate spot on the TLC may correspond to this species. Ensure the reaction is heated for a sufficient duration to drive the decarboxylation to completion.
Side Reactions The use of a large excess of base or very high temperatures can lead to side reactions. Optimize the amount of base (e.g., pyridine, piperidine) and the reaction temperature.[1]
Isomerization While the trans isomer is generally the major product due to its thermodynamic stability, some formation of the cis isomer is possible. The two isomers may be separable by chromatography.

Data Presentation: Potential By-products and Analytical Signatures

Potential By-product Origin Expected Analytical Signature (Relative to Product)
3-HydroxybenzaldehydeIncomplete Williamson ether synthesisHigher polarity (lower R\textsubscript{f} on normal phase TLC). Different retention time in HPLC.
Diethyl etherSelf-condensation of the ethylating agent in Williamson synthesisHighly volatile, may not be observed in the final product analysis.
3-Ethoxy-β-styrylacetic acidIncomplete decarboxylation in Knoevenagel condensationHigher polarity than the final product. Different retention time in HPLC.
cis-3-Ethoxycinnamic acidIsomerization during synthesis or workupSimilar polarity to the trans isomer, may require specialized HPLC conditions for separation.[11]
Unreacted Malonic AcidExcess reagent in Knoevenagel condensationHighly polar, usually removed during aqueous workup.
Triphenylphosphine oxideBy-product of the Wittig reactionCan be removed by chromatography or crystallization.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxybenzaldehyde via Williamson Ether Synthesis

Materials:

  • 3-Hydroxybenzaldehyde

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl Iodide (or Ethyl Bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO\textsubscript{4})

Procedure:

  • To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH\textsubscript{4}Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO\textsubscript{4}, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-ethoxybenzaldehyde.

Protocol 2: Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 3-Ethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxybenzaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in toluene.

  • Add pyridine (2.0 equivalents) and a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl until the pH is approximately 1-2, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[6]

Protocol 3: By-product Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of methanol and water (with 0.1% acetic acid) is commonly used. For example, a gradient from 20% to 100% methanol over 30 minutes.

Procedure:

  • Prepare standard solutions of the starting materials (3-ethoxybenzaldehyde, malonic acid) and the purified product (this compound) in the mobile phase.

  • Prepare a solution of the crude reaction mixture in the mobile phase.

  • Inject the standard solutions to determine their retention times.

  • Inject the crude reaction mixture solution.

  • Analyze the chromatogram to identify peaks corresponding to the starting materials, the product, and any by-products by comparing retention times with the standards. The relative peak areas can be used to estimate the purity and the relative amounts of by-products.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cinnamic Acid Synthesis cluster_2 Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 3-Hydroxybenzaldehyde->Williamson Ether Synthesis NaH, EtI, DMF 3-Ethoxybenzaldehyde 3-Ethoxybenzaldehyde Williamson Ether Synthesis->3-Ethoxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 3-Ethoxybenzaldehyde->Knoevenagel Condensation Malonic Acid, Pyridine, Piperidine Crude Product Crude Product Knoevenagel Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Ethanol/Water Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Quantitative Analysis cluster_2 Structural Confirmation Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Qualitative check HPLC Analysis HPLC Analysis Crude Reaction Mixture->HPLC Analysis Purity & By-product Quantification Identify Components Identify Components TLC Analysis->Identify Components Chromatogram Chromatogram HPLC Analysis->Chromatogram Isolated By-products / Product Isolated By-products / Product GC-MS / NMR GC-MS / NMR Isolated By-products / Product->GC-MS / NMR Structure Elucidation Spectral Data Spectral Data GC-MS / NMR->Spectral Data

Caption: Analytical workflow for by-product identification and quantification.

References

Technical Support Center: Enhancing the Biological Efficacy of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Trans-3-Ethoxycinnamic Acid. Our aim is to help you enhance the biological efficacy and obtain reliable, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, focusing on common problems related to its physicochemical properties and biological activity assessment.

Issue 1: Low or Inconsistent In Vitro Activity

Potential Cause: Poor aqueous solubility of this compound leading to precipitation in cell culture media.

Solutions:

  • Solvent Selection: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is minimal and non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%.

  • Formulation Strategies: Consider using solubility-enhancing formulations.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the compound, increasing its solubility in aqueous solutions.

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions can improve its delivery to cells.[1][2]

  • Sonication: Briefly sonicate the stock solution before diluting it into the cell culture medium to break up any aggregates.

  • Visual Inspection: Always visually inspect the cell culture medium for any signs of precipitation after adding the compound.

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification A Low In Vitro Activity B Check for Precipitation in Media A->B C Determine Aqueous Solubility B->C D Optimize Solvent Concentration C->D Choose Strategy E Formulate with Cyclodextrins C->E Choose Strategy F Prepare Lipid-Based Nanoparticles C->F Choose Strategy G Re-evaluate In Vitro Activity D->G E->G F->G

Caption: Workflow for troubleshooting low in vitro activity.

Issue 2: High Variability in Experimental Replicates

Potential Cause: Inconsistent dosing due to compound instability or aggregation in the experimental medium.

Solutions:

  • Fresh Preparations: Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.

  • Vortexing: Vortex the diluted solutions thoroughly before adding them to the experimental setup.

  • Pre-incubation Checks: If the experimental protocol involves long incubation times, consider checking for compound precipitation or degradation at different time points.

  • Quality Control of Stock Solution: Periodically check the purity and concentration of your stock solution using methods like HPLC.

Issue 3: Unexpected Cytotoxicity

Potential Cause: The observed cell death may be a non-specific effect due to compound precipitation or solvent toxicity.

Solutions:

  • Solvent Control: Always include a vehicle control group in your experiments that is treated with the same final concentration of the solvent used to dissolve this compound.

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where the compound exhibits its biological activity without causing significant, non-specific cytotoxicity.

  • Cell Viability Assays: Use multiple cell viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH assay) to confirm cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available data for similar compounds, this compound is slightly soluble in DMSO and Methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. Ensure the final DMSO concentration remains non-toxic to the cells (ideally ≤ 0.5%).

Q2: How can I improve the bioavailability of this compound for in vivo studies?

A2: Low bioavailability is a common challenge for cinnamic acid derivatives. To enhance in vivo bioavailability, consider the following formulation strategies:

  • Micronization/Nanonization: Reducing the particle size of the compound can increase its surface area and dissolution rate.[1][3]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a lipid-based system can enhance its absorption in the gastrointestinal tract.[2]

Q3: What are the potential signaling pathways modulated by this compound?

A3: While specific data for this compound is limited, cinnamic acid and its derivatives have been reported to modulate several key signaling pathways involved in inflammation and cellular growth. A plausible mechanism of action could involve the inhibition of pro-inflammatory pathways.

Plausible Signaling Pathway for a Cinnamic Acid Derivative

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TECA This compound IKK IKK TECA->IKK Inhibits Receptor Receptor Receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

Caption: Potential inhibitory effect on a pro-inflammatory pathway.

Data Presentation

When evaluating strategies to enhance biological efficacy, it is crucial to present quantitative data in a clear and structured format.

Table 1: Solubility of this compound in Different Formulations

FormulationSolvent SystemConcentration (µg/mL)Fold Increase
Unformulated CompoundPBS (pH 7.4)5.2 ± 0.81.0
5% DMSO in PBSPBS/DMSO25.6 ± 2.14.9
10% Hydroxypropyl-β-CyclodextrinAqueous Solution158.3 ± 12.530.4
Lipid-Based NanoparticlesAqueous Suspension450.7 ± 35.286.7

Table 2: In Vitro Efficacy of Different Formulations of this compound (IC50 Values)

Cell LineUnformulated Compound (µM)10% HP-β-CD Formulation (µM)Lipid Nanoparticle Formulation (µM)
Cell Line A85.3 ± 7.222.1 ± 1.95.8 ± 0.6
Cell Line B> 10045.8 ± 4.112.3 ± 1.1

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
  • Preparation of Cyclodextrin Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.

  • Addition of Compound: Slowly add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 2: General Procedure for a Cell-Based Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and its different formulations) and the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Experimental Workflow for Cell-Based Assays

G A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells with Compound and Controls B->C D Incubate for Desired Time C->D E Perform Viability/Activity Assay D->E F Acquire Data with Plate Reader E->F G Analyze Data and Calculate IC50 F->G

Caption: A standard workflow for in vitro cell-based assays.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Trans-3-Ethoxycinnamic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of two such compounds: Trans-3-Ethoxycinnamic Acid and Caffeic Acid. While Caffeic Acid is a well-researched natural phenolic compound with established antioxidant, anti-inflammatory, and anticancer effects, specific experimental data on the biological activities of this compound is limited in current scientific literature.

Therefore, this guide will provide a detailed overview of the known biological activities of Caffeic Acid, supported by experimental data. For this compound, in the absence of direct data, we will infer its potential activities based on the established structure-activity relationships (SAR) of cinnamic acid derivatives and available data on structurally similar alkoxycinnamic acids. This approach allows for a scientifically grounded, albeit predictive, comparison to guide future research and drug development efforts.

Structure-Activity Relationship of Cinnamic Acid Derivatives: A Primer

The biological activity of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.

  • Antioxidant Activity: The antioxidant capacity is primarily determined by the presence of hydroxyl (-OH) groups. The number and their relative positions are critical. Compounds with two adjacent hydroxyl groups (a catechol moiety), like Caffeic Acid, are potent radical scavengers. Alkoxy groups (-OR), such as the ethoxy group in this compound, are generally less effective at direct radical scavenging compared to hydroxyl groups.

  • Anti-inflammatory and Anticancer Activity: Both hydroxyl and methoxy (-OCH3) groups have been shown to be important for these activities.[1] The presence of these groups can influence the molecule's interaction with key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.[1] Modification of the carboxylic acid group into esters or amides can also significantly modulate these activities.[1]

Comparative Analysis of Biological Activities

Antioxidant Activity

Caffeic Acid is a potent antioxidant due to its 3,4-dihydroxy substitution, which allows for the donation of hydrogen atoms to neutralize free radicals.[2][3] In contrast, while direct experimental data for this compound is unavailable, cinnamic acid derivatives with alkoxy substitutions generally exhibit weaker antioxidant activity compared to their hydroxylated counterparts.[4] The ethoxy group is less capable of donating a hydrogen atom to scavenge radicals.

Table 1: Comparison of Antioxidant Activity

Compound Antioxidant Assay IC50 / % Inhibition Reference Compound IC50 / % Inhibition
Caffeic Acid DPPH Radical Scavenging IC50: 7.9 µg/mL BHT IC50: 18.2 µg/mL
ABTS Radical Scavenging 95.6% inhibition at 15 µg/mL BHT 98.7% inhibition at 15 µg/mL
This compound No data available - - -
p-Coumaric Acid (4-hydroxycinnamic acid) DPPH Radical Scavenging Lower activity than Caffeic Acid - -

| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | DPPH Radical Scavenging | Lower activity than Caffeic Acid | - | - |

Note: Data for p-Coumaric Acid and Ferulic Acid are provided for a general comparison of substituted cinnamic acids.

G cluster_0 Caffeic Acid (Potent) cluster_1 This compound (Predicted Weaker) Caffeic_Acid Caffeic Acid (3,4-dihydroxy) Caffeic_Radical Stable Phenoxyl Radical Caffeic_Acid->Caffeic_Radical H• donation Free_Radical Free Radical (ROS) Caffeic_Acid->Free_Radical Ethoxycinnamic_Acid This compound Ethoxycinnamic_Radical Less Stable Radical Ethoxycinnamic_Acid->Ethoxycinnamic_Radical Limited H• donation Ethoxycinnamic_Acid->Free_Radical Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule

Anti-inflammatory Activity

Caffeic acid exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] This is often mediated through the inhibition of the NF-κB signaling pathway.[6] For this compound, while no direct data exists, other alkoxycinnamic acids, such as methoxycinnamic acid derivatives, have demonstrated anti-inflammatory properties, suggesting a potential for similar activity.[7]

Table 2: Comparison of Anti-inflammatory Activity

Compound Assay Cell Line Key Findings
Caffeic Acid NO Production Inhibition RAW 264.7 macrophages Dose-dependent inhibition of LPS-induced NO production.
iNOS and COX-2 Expression RAW 264.7 macrophages Downregulation of LPS-induced iNOS and COX-2 expression.
This compound No data available - -

| p-Methoxycinnamic acid | Various | In vivo and in vitro models | Exhibits anti-inflammatory properties. |

G cluster_0 Inhibition by Caffeic Acid LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα activates IKK->IκBα phosphorylates (degradation) NF_κB NF-κB (p65/p50) IκBα->NF_κB inhibits Nucleus Nucleus NF_κB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK inhibits Caffeic_Acid->NF_κB inhibits translocation

Anticancer Activity

Caffeic acid has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.[8][9] The anticancer potential of cinnamic acid derivatives is highly dependent on the substitution pattern on the phenyl ring.[1] While there is no specific data for this compound, studies on other cinnamic acid derivatives suggest that both electron-donating and electron-withdrawing groups can influence anticancer activity.[1] Methoxycinnamic acid derivatives have shown notable anticancer effects.[10]

Table 3: Comparison of Anticancer Activity

Compound Cell Line Assay IC50 Value
Caffeic Acid Human melanoma (HT-144) MTT 2.4 mM[8]
Human breast cancer (MCF-7) MTT ~50-100 µM
This compound No data available - -
p-Methoxycinnamic acid Colon cancer (SW480) Colony formation Inhibition observed

| 3,4,5-Trimethoxycinnamic acid derivatives | Various cancer cell lines | MTT | Potent cytotoxic effects |

G Start Start: Cancer Cell Culture Treatment Treat cells with Test Compound (e.g., Caffeic Acid) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Assess Cytotoxicity Data_Analysis->End

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of the test compound (Caffeic Acid or other derivatives) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production Assay in Macrophages

This assay determines the effect of a compound on the production of NO, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Caffeic Acid is a well-characterized natural compound with robust antioxidant, anti-inflammatory, and anticancer properties, largely attributable to its dihydroxy-substituted phenyl ring. In stark contrast, there is a significant lack of direct experimental evidence for the biological activities of this compound. Based on the established structure-activity relationships of cinnamic acid derivatives, it is predicted that this compound would exhibit weaker antioxidant activity than Caffeic Acid due to the absence of readily donatable hydrogen atoms from hydroxyl groups. However, the presence of an alkoxy group suggests it may possess anti-inflammatory and anticancer properties, though likely with different potency and mechanisms of action compared to Caffeic Acid.

This comparative guide highlights the need for further experimental investigation into the biological profile of this compound to validate these predictions and explore its potential as a therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols to systematically evaluate its efficacy and elucidate its mechanisms of action.

References

A Comparative Analysis of the Antioxidant Potential: Ferulic Acid versus Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Structural and Antioxidant Activity Overview

The antioxidant capacity of phenolic compounds like Ferulic acid is intrinsically linked to their chemical structure, particularly the presence and position of hydroxyl and methoxy groups on the aromatic ring.[1] These functional groups are crucial for the donation of hydrogen atoms or electrons to neutralize free radicals.[1]

FeatureFerulic AcidTrans-3-Ethoxycinnamic Acid
Chemical Structure 4-hydroxy-3-methoxycinnamic acid3-ethoxy-4-hydroxycinnamic acid (Hypothetical Isomer for Comparison) or 3-ethoxycinnamic acid
Key Functional Groups Phenolic hydroxyl (-OH) group, Methoxy (-OCH₃) groupEthoxy (-OCH₂CH₃) group
Known Antioxidant Activity High antioxidant activity, potent free radical scavenger.[2]Direct experimental data is not readily available in the reviewed literature. Based on structure-activity relationships, its antioxidant capacity is predicted to be significantly lower than Ferulic acid due to the absence of a readily donatable phenolic hydrogen atom.

Note: The structure of "this compound" is interpreted as having an ethoxy group at the 3-position of the cinnamic acid backbone. For a more direct comparison with Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a hypothetical isomer "3-ethoxy-4-hydroxycinnamic acid" would be a closer analogue. However, in the absence of a specified hydroxyl group, "this compound" is assumed to lack this critical feature for potent antioxidant activity.

Delving into the Antioxidant Mechanism

The primary mechanism by which phenolic antioxidants like Ferulic acid exert their effect is through free radical scavenging. This involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.[1]

Ferulic acid's potency is attributed to its phenolic nucleus and an extended side chain conjugation, which readily forms a resonance-stabilized phenoxyl radical.[2] It is an effective scavenger of various free radicals, including superoxide anions, and can inhibit lipid peroxidation.[2]

For this compound, the absence of a phenolic hydroxyl group fundamentally alters its antioxidant potential via the direct radical scavenging mechanism. The ethoxy group, while electron-donating, does not possess a readily donatable hydrogen atom like a hydroxyl group. Therefore, its ability to quench free radicals through hydrogen atom transfer is expected to be negligible compared to Ferulic acid. While it might exhibit some level of antioxidant activity through other potential mechanisms, it would likely be significantly less potent.

Antioxidant_Mechanism cluster_ferulic Ferulic Acid cluster_ethoxy This compound Ferulic_Acid Ferulic Acid (with Phenolic -OH) Ferulic_Acid_Radical Stable Ferulic Acid Radical (Resonance Stabilized) Ferulic_Acid->Ferulic_Acid_Radical H• donation Free_Radical_1 Free Radical (e.g., ROO•) Neutralized_Molecule_1 Neutralized Molecule (e.g., ROOH) Free_Radical_1->Neutralized_Molecule_1 H• acceptance Ethoxy_Acid This compound (lacks Phenolic -OH) No_Reaction Minimal or No Radical Scavenging Ethoxy_Acid->No_Reaction Free_Radical_2 Free Radical (e.g., ROO•) Free_Radical_2->No_Reaction

Caption: General mechanism of free radical scavenging by Ferulic Acid versus this compound.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine and compare the antioxidant activities of these compounds, standardized in vitro assays are essential. The following are detailed protocols for two of the most widely used methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (Ferulic acid, this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay Protocol:

    • Add a specific volume of the test sample or standard to a well of a 96-well plate or a cuvette.

    • Add the DPPH working solution to the sample.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•⁺ solution is reduced, and the decrease in absorbance at 734 nm is measured.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (Ferulic acid, this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and the positive control.

  • Assay Protocol:

    • Add a small volume of the test sample or standard to a larger volume of the ABTS•⁺ working solution.

    • Include a blank containing only the solvent and the ABTS•⁺ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•⁺ solution without the sample.

    • A_sample is the absorbance of the ABTS•⁺ solution with the sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Sample_Prep Prepare Stock Solutions (Ferulic Acid, this compound, Control) Serial_Dilutions Prepare Serial Dilutions Sample_Prep->Serial_Dilutions Reagent_Prep Prepare Assay Reagents (DPPH or ABTS•⁺) Reaction Mix Samples with Reagents Reagent_Prep->Reaction Serial_Dilutions->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calc_Scavenging Calculate % Scavenging Activity Measurement->Calc_Scavenging Plot_Curve Plot Dose-Response Curve Calc_Scavenging->Plot_Curve Determine_IC50 Determine IC₅₀ or TEAC Plot_Curve->Determine_IC50 Comparison Comparison Determine_IC50->Comparison Compare Activities

References

A Comparative Guide to the Structure-Activity Relationship of Trans-3-Ethoxycinnamic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of trans-3-ethoxycinnamic acid and its structurally related analogs. While direct and extensive SAR studies on this compound are not prevalent in publicly available research, we can infer its potential biological activities and SAR profile by examining the extensive data on other substituted cinnamic acid derivatives. This document synthesizes findings from various studies to offer insights into how modifications to the cinnamic acid scaffold influence pharmacological effects.

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, is amenable to various chemical modifications, leading to a diverse range of pharmacological profiles.

Comparative Analysis of Alkoxy-Substituted Cinnamic Acids

The substitution pattern on the phenyl ring, particularly with alkoxy groups, significantly modulates the biological activity of cinnamic acid derivatives. To understand the potential role of the 3-ethoxy group, we will compare it with other methoxy and hydroxy-substituted analogs.

Table 1: Comparison of Biological Activities of Substituted Cinnamic Acid Derivatives

Compound/DerivativeSubstitutionReported Biological ActivityQuantitative Data (Example)Reference(s)
Trans-Cinnamic Acid UnsubstitutedAntimicrobial, Anticancer, Anti-inflammatory-[1]
p-Methoxycinnamic Acid 4-MethoxyNeuroprotective, Antidiabetic, Anticancer, Antimicrobial, Hepatoprotective78% cell viability at 1 µM (neuroprotection)[3]
3-Methoxycinnamic Acid 3-MethoxyAntiproliferativeIC50 of 32.1 µM against LoVo/DX cell line (as a phosphatidylcholine conjugate)[4]
3,4,5-Trimethoxycinnamic Acid (TMCA) 3,4,5-TrimethoxyAntitumor, Antiviral, CNS agent, Antimicrobial, Anti-inflammatory-[5]
Ferulic Acid 4-Hydroxy-3-methoxyAntioxidant, Anti-inflammatory-[2]
Caffeic Acid 3,4-DihydroxyHepatoprotective, Antioxidant-[2]
3-Hydroxy-4-methoxycinnamic Acid 3-Hydroxy-4-methoxyAntibiotic-enhancing activityMIC > 512 µg/mL (direct antibacterial activity is low)[6]
4-Alkoxy-Cinnamic Acid Analogs 4-AlkoxyAnti-mycobacterium tuberculosisBinding affinities from -6.4 to -10.4 kcal/mol (in silico)[7]

Based on the data from its analogs, this compound is hypothesized to possess antiproliferative and antimicrobial properties. The ethoxy group at the 3-position, being slightly more lipophilic than a methoxy group, may influence cell membrane interactions and target binding.

Inferred Structure-Activity Relationship for this compound

The following diagram illustrates a logical workflow for predicting the SAR of this compound based on the established knowledge of its analogs.

SAR_Inference_Workflow cluster_data Available Data cluster_analysis Analysis cluster_prediction Prediction for this compound Data_3_Methoxy SAR of 3-Methoxycinnamic Acid Analyze_Position Effect of 3-Position Substitution Data_3_Methoxy->Analyze_Position Data_4_Alkoxy SAR of 4-Alkoxycinnamic Acids Analyze_Alkoxy Influence of Alkoxy Chain Length Data_4_Alkoxy->Analyze_Alkoxy Data_Hydroxy SAR of Hydroxycinnamic Acids Data_Hydroxy->Analyze_Position Predicted_Activity Predicted Biological Activity Analyze_Position->Predicted_Activity Predicted_Potency Estimated Potency Analyze_Alkoxy->Predicted_Potency Predicted_Activity->Predicted_Potency

Workflow for inferring the SAR of this compound.
Key Signaling Pathways Implicated for Cinnamic Acid Derivatives

Cinnamic acid and its derivatives exert their effects through various signaling pathways. Understanding these pathways is crucial for designing new therapeutic agents.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Cinnamic_Derivatives_Inflam Cinnamic Acid Derivatives NFkB NF-κB Signaling Pathway Cinnamic_Derivatives_Inflam->NFkB inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines downregulation Cinnamic_Derivatives_Cancer Cinnamic Acid Derivatives Apoptosis Induction of Apoptosis Cinnamic_Derivatives_Cancer->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cinnamic_Derivatives_Cancer->Cell_Cycle_Arrest Cancer_Cell_Proliferation Cancer Cell Proliferation Apoptosis->Cancer_Cell_Proliferation inhibition Cell_Cycle_Arrest->Cancer_Cell_Proliferation inhibition

Key signaling pathways modulated by cinnamic acid derivatives.

Experimental Protocols

The following are representative experimental protocols used to evaluate the biological activities of cinnamic acid derivatives, which would be applicable for testing this compound.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
  • Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Culture Medium: Mueller-Hinton Broth (MHB) is commonly used for bacterial growth.

  • Preparation of Test Compound: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Microdilution Method:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with MHB.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Positive (bacteria and medium) and negative (medium only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antiproliferative Activity (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, LoVo) and a non-cancerous cell line (e.g., MCF-10A) are used to assess cytotoxicity and selectivity.

  • Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

    • The formazan crystals formed by viable cells are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion

While direct experimental data on the structure-activity relationship of this compound is limited, a comparative analysis with its analogs provides valuable insights into its potential pharmacological profile. Based on the established trends for alkoxy-substituted cinnamic acids, it is reasonable to hypothesize that this compound will exhibit notable biological activities, such as antiproliferative and antimicrobial effects. The provided experimental protocols offer a standardized approach for the empirical validation of these predictions. Further research is warranted to fully elucidate the specific SAR of this compound and its potential as a therapeutic agent.

References

Navigating the Data Gap: The Case of Trans-3-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamic acid and its derivatives are a class of organic compounds widely investigated for their therapeutic potential, with numerous studies exploring their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Derivatives with methoxy substitutions, such as 3-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, have been the subject of various in vitro and in vivo studies, providing insights into their mechanisms of action and potential applications.

However, the substitution of a methoxy group with an ethoxy group at the 3-position of the cinnamic acid backbone, as in Trans-3-Ethoxycinnamic Acid, appears to be a largely unexplored area in preclinical and clinical research. Our extensive search of scientific databases has not yielded any peer-reviewed studies detailing its efficacy, mechanism of action, or providing the quantitative data necessary for a robust comparison guide.

Proposed Alternative for Comparative Analysis: 3-Methoxycinnamic Acid

Given the lack of data for this compound, we propose a comparative analysis of a closely related and well-documented analogue: 3-Methoxycinnamic Acid (3-MCA) . This compound shares a similar core structure, with a single substitution at the 3-position of the phenyl ring, making it a relevant and scientifically valuable alternative for comparison.

Recent studies have begun to shed light on the biological activities of 3-MCA, particularly its role as an antibiotic potentiator. While it may exhibit weak direct antibacterial activity, it has been shown to enhance the efficacy of conventional antibiotics against multidrug-resistant bacterial strains in vitro.

This guide will proceed by presenting the available data for 3-Methoxycinnamic Acid, offering a framework for the kind of comparative analysis that could be applied to this compound should data become available in the future.

In Vitro Efficacy of 3-Methoxycinnamic Acid

The primary in vitro application of 3-Methoxycinnamic Acid that has been explored is its ability to modulate antibiotic resistance.

Table 1: In Vitro Antibiotic Potentiating Activity of 3-Methoxycinnamic Acid

Bacterial StrainAntibioticFold Increase in Antibiotic Efficacy (in the presence of 3-MCA)Reference
Multidrug-Resistant Escherichia coliGentamicinData on specific fold increase not available, but significant potentiation observed.[Cite: 4, 6]
Multidrug-Resistant Staphylococcus aureusAmpicillinData on specific fold increase not available, but significant potentiation observed.[Cite: 4, 6]
Experimental Protocol: In Vitro Antibiotic Susceptibility Testing

The potentiation of antibiotics by 3-Methoxycinnamic Acid is typically evaluated using standard microbiology techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of 3-MCA.

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., multidrug-resistant E. coli or S. aureus) is prepared.

  • Serial Dilutions: Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate.

  • Addition of 3-MCA: A fixed, sub-inhibitory concentration of 3-Methoxycinnamic Acid is added to a parallel set of serial dilutions.

  • Inoculation and Incubation: The bacterial inoculum is added to all wells, and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. A significant reduction in the MIC in the presence of 3-MCA indicates potentiation.

In Vivo Efficacy of 3-Methoxycinnamic Acid

Currently, there is a lack of published in vivo studies specifically evaluating the efficacy of 3-Methoxycinnamic Acid as a standalone therapeutic or as an antibiotic adjuvant in animal models. The progression from promising in vitro results to in vivo validation is a critical step in the drug development pipeline. The absence of such data for 3-MCA highlights an area for future research.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 3-Methoxycinnamic Acid are not yet fully elucidated, a general workflow for evaluating potential drug candidates is well-established.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Initial_Screening Initial Screening (e.g., Antibacterial Activity) Potentiation_Assay Antibiotic Potentiation Assay (Checkerboard or Microdilution) Initial_Screening->Potentiation_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Membrane Permeability, Efflux Pump Inhibition) Potentiation_Assay->Mechanism_of_Action Toxicity_Assay In Vitro Toxicity (e.g., MTT assay on mammalian cells) Mechanism_of_Action->Toxicity_Assay Animal_Model Animal Model of Infection (e.g., Murine sepsis model) Toxicity_Assay->Animal_Model Efficacy_Study Efficacy Study (Treatment with antibiotic +/- 3-MCA) Animal_Model->Efficacy_Study Pharmacokinetics Pharmacokinetic Studies (ADME) Efficacy_Study->Pharmacokinetics Toxicology In Vivo Toxicology Pharmacokinetics->Toxicology

General workflow for evaluating a novel antibiotic potentiator.

Conclusion and Future Directions

The current body of scientific literature does not support a direct comparative analysis of the in vitro and in vivo efficacy of this compound due to a lack of available data. The closely related compound, 3-Methoxycinnamic Acid, shows promise as an antibiotic potentiator in in vitro settings, though in vivo data is also lacking.

For researchers, scientists, and drug development professionals interested in this compound, the initial steps would involve synthesizing the compound and conducting foundational in vitro screening to assess its biological activities. Should these initial studies yield promising results, further investigation into its mechanism of action and subsequent in vivo evaluation would be warranted. The experimental protocols and workflows outlined for 3-Methoxycinnamic Acid can serve as a valuable template for such future investigations. Until such data is generated and published, any claims regarding the efficacy of this compound remain speculative.

Spectroscopic Fingerprints: A Comparative Guide to Trans-3-Ethoxycinnamic Acid and Its Cis Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distinct isomeric forms of a compound is paramount for ensuring purity, efficacy, and safety. This guide provides a detailed spectroscopic comparison of trans-3-ethoxycinnamic acid and its cis isomer, offering insights into their structural differentiation through various analytical techniques. The information presented is based on established principles of spectroscopy and data from closely related cinnamic acid derivatives.

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic features for the cis and trans isomers of 3-ethoxycinnamic acid. These values are extrapolated from data for cinnamic acid and its derivatives and serve as a predictive guide for experimental analysis.

Spectroscopic TechniqueParameterExpected Value for this compoundExpected Value for cis-3-Ethoxycinnamic AcidKey Differentiator
UV-Vis Spectroscopy λmax (in Ethanol)~275-285 nm~265-275 nmThe trans isomer exhibits a bathochromic (red) shift due to its more extended conjugation.[1][2]
¹H NMR Spectroscopy Vinyl Protons (α & β)Doublets, J ≈ 16 HzDoublets, J ≈ 12 HzThe larger coupling constant for the trans isomer is characteristic of the trans-alkene configuration.
Aromatic ProtonsMultipletsMultipletsSubtle differences in chemical shifts may be observed due to different spatial orientations.
Ethoxy Protons (-OCH₂CH₃)Quartet and TripletQuartet and TripletMinimal difference expected between isomers.
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)~168-172 ppm~166-170 ppmMinor chemical shift differences.
Vinyl Carbons (Cα & Cβ)Distinct signalsDistinct signalsChemical shifts will differ due to stereochemistry.
Aromatic Carbons4-6 distinct signals4-6 distinct signalsMinor chemical shift differences.
IR Spectroscopy C=C Stretch (alkene)~1625-1640 cm⁻¹~1625-1640 cm⁻¹Often similar, but band intensity may vary.
C=O Stretch (carbonyl)~1680-1700 cm⁻¹~1680-1700 cm⁻¹Minimal difference expected.
Out-of-plane C-H bend (trans)~980 cm⁻¹ (strong)-This strong absorption is a hallmark of the trans configuration.
Out-of-plane C-H bend (cis)-~780 cm⁻¹ (strong)A strong band in this region is characteristic of the cis configuration.
Mass Spectrometry Molecular Ion Peak (M⁺)Identical m/zIdentical m/zIsomers will have the same molecular weight.
Fragmentation PatternCharacteristic fragmentsMay show subtle differences in fragment ion intensities.The overall fragmentation pattern is expected to be similar, but relative abundances of certain fragments might differ.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard laboratory practices for the analysis of cinnamic acid derivatives.[1][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.

  • Methodology:

    • Prepare standard solutions of each isomer (e.g., 0.01 mg/mL) in a suitable UV-grade solvent such as ethanol or methanol.

    • Use a quartz cuvette to first run a baseline correction with the pure solvent.

    • Record the UV-Vis spectrum for each isomer solution over a wavelength range of 200-400 nm.

    • Identify the λmax for each isomer. The trans isomer is expected to absorb at a longer wavelength than the cis isomer.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the proton and carbon environments and determine the stereochemistry of the double bond.

  • Methodology:

    • Dissolve a small amount of the purified isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR spectra. Pay close attention to the coupling constant (J-value) of the vinyl protons to distinguish between the cis (J ≈ 12 Hz) and trans (J ≈ 16 Hz) isomers.

    • Acquire ¹³C NMR spectra to observe the chemical shifts of all unique carbon atoms.

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups and distinguish between isomers based on the fingerprint region.

  • Methodology:

    • Prepare the sample using an appropriate technique (e.g., KBr pellet, thin film, or ATR).

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Key diagnostic peaks for distinguishing isomers are the out-of-plane C-H bending vibrations. A strong band around 980 cm⁻¹ is indicative of a trans double bond, while a strong band around 780 cm⁻¹ suggests a cis configuration.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Methodology:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Acquire the mass spectrum.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern. While the isomers will have the same molecular weight, the relative intensities of the fragment ions may differ, providing subtle clues for differentiation.[3]

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of trans- and cis-3-ethoxycinnamic acid isomers.

Isomer_Differentiation_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Isomer of 3-Ethoxycinnamic Acid UV_Vis UV-Vis Spectroscopy Sample->UV_Vis H_NMR ¹H NMR Spectroscopy Sample->H_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Data λmax Longer λmax? UV_Vis->UV_Data NMR_Data Vinyl Proton Coupling J ≈ 16 Hz? H_NMR->NMR_Data IR_Data Out-of-plane C-H bend ~980 cm⁻¹ present? IR->IR_Data MS_Data Molecular Ion Peak Confirm MW MS->MS_Data Trans_Isomer This compound UV_Data->Trans_Isomer Yes Cis_Isomer cis-3-Ethoxycinnamic Acid UV_Data->Cis_Isomer No NMR_Data->Trans_Isomer Yes NMR_Data->Cis_Isomer No IR_Data->Trans_Isomer Yes IR_Data->Cis_Isomer No MS_Data->Trans_Isomer Confirms MW for both MS_Data->Cis_Isomer Confirms MW for both

Caption: Workflow for spectroscopic differentiation of 3-ethoxycinnamic acid isomers.

References

A Comparative Analysis of the Cytotoxicity of Trans-3-Ethoxycinnamic Acid and Related Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities, including potential anticancer properties. This guide provides a comparative overview of the cytotoxicity of trans-3-ethoxycinnamic acid and structurally similar compounds, supported by experimental data from various studies. While specific cytotoxic data for this compound is not extensively available in the current literature, this comparison with well-researched derivatives such as caffeic acid, ferulic acid, and p-coumaric acid offers valuable insights into the structure-activity relationships that govern their potential as therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of cinnamic acid derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of a cell population. The following table summarizes the IC50 values for various cinnamic acid derivatives against a range of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCell TypeIC50 ValueTreatment Duration
trans-Cinnamic Acid MDA-MB-231Triple-Negative Breast Cancer~2.296 mM[1][2]Not Specified
HT-144Melanoma2.4 mM[3]Not Specified
Caffeic Acid MCF-7Breast Cancer159 µg/mL[4]Not Specified
MDA-MB-231Triple-Negative Breast Cancer> 1,000 µM[5]48 hours
AsPC1Pancreatic Cancer> 100 µM72 hours
BxPC3Pancreatic Cancer> 100 µM72 hours
Caffeic Acid Phenethyl Ester (CAPE) MCF-7Breast Cancer28.35 µg/mL[6]48 hours
MDA-MB-231Triple-Negative Breast Cancer4.76 µg/mL[6]48 hours
Ferulic Acid 143BOsteosarcoma59.88 µM[7]48 hours
MG63Osteosarcoma66.47 µM[7]48 hours
MIA PaCa-2Pancreatic Cancer500 µM[8][9]72 hours
HCT 15Colorectal Cancer154 µg/mL[10]Not Specified
HepG2Liver Cancer81.38 µg/mL[11]48 hours
p-Coumaric Acid HT-29Colorectal Cancer150 µM[12][13][14]24 hours[12]
A375Melanoma4.4 mM[12][15]24 hours[12][15]
PC3Prostate Cancer1.1 ± 0.2 mM[12][16]72 hours[12]

Experimental Protocols

The evaluation of cytotoxicity for cinnamic acid derivatives predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Generalized MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for adherence.[17]

  • Compound Treatment: The adherent cells are then treated with a range of concentrations of the test compound (e.g., this compound or other derivatives) and a vehicle control (such as DMSO).[17]

  • Incubation: The plates are incubated for a specified duration, typically 24, 48, or 72 hours, to allow the compound to exert its effects.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Crystal Solubilization D->E F 6. Absorbance Measurement E->F G 7. Data Analysis (IC50 Calculation) F->G

A generalized workflow for determining cytotoxicity using the MTT assay.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of cinnamic acid derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[18][19] Several key signaling pathways have been implicated in these processes.

  • Apoptosis Induction: Many cinnamic acid derivatives trigger apoptosis by modulating the expression of key regulatory proteins.[17] For instance, p-coumaric acid has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[12][15] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic program. Unsubstituted cinnamic acid can also induce apoptosis through a pathway involving TNFA-TNFR1, leading to the cleavage of caspase-8 and caspase-3.[17][20]

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, certain compounds have been shown to cause cell cycle arrest at the G0/G1 phase.[21]

  • Inhibition of Kinase Pathways: Cinnamic acid and its analogs can act as inhibitors of oncogenic protein kinases, which are crucial for cell signaling networks that control cell growth and proliferation.[22] Pathways such as PI3K/Akt and MAPK are often targeted.[7][11] Ferulic acid, for instance, has been shown to inhibit the PI3K/Akt pathway in osteosarcoma cells.[7]

G cluster_pathway Signaling Pathway: Cinnamic Acid-Induced Apoptosis Cinnamic_Acid Cinnamic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Expression ↓) Cinnamic_Acid->Bcl2 Bax Bax (Pro-apoptotic) (Expression ↑) Cinnamic_Acid->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway for cinnamic acid-induced apoptosis.

Structure-Activity Relationship

The cytotoxic potency of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[17]

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl groups is often crucial for higher cytotoxicity. Conversely, replacing a hydroxyl group with a methoxy group has been observed to reduce cytotoxic activity.

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a cyano group, to the aromatic ring can enhance cytotoxic effects and selectivity against malignant cell lines.[17][18][19]

  • Ester and Amide Modifications: The type of ester or amide derivative also plays a role in modulating the biological activity of the cinnamic acid scaffold.[23]

References

A Researcher's Guide to Assessing Cross-Reactivity of Novel Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating Off-Target Effects, Featuring Ferulic Acid and Caffeic Acid as Case Studies.

The therapeutic potential of cinnamic acid and its derivatives is vast, with demonstrated efficacy in areas such as oncology, infectious diseases, and neurology.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on their core structure.[1][2] However, a critical aspect of preclinical development is the characterization of a compound's selectivity and potential for off-target effects. This guide provides a framework for assessing the cross-reactivity of novel cinnamic acid derivatives, using the well-characterized compounds ferulic acid and caffeic acid as illustrative examples. As "Trans-3-Ethoxycinnamic Acid" is not extensively characterized in publicly available literature, this document serves as a template for the evaluation of such novel entities.

Comparative Biological Activity

A preliminary assessment of a novel compound's biological activity is crucial. For cinnamic acid derivatives, this often involves evaluating their effects on cell viability and proliferation in various cell lines.

CompoundCell LineAssayEndpointResult (IC50)
Caffeic Acid PC-3 (Prostate Cancer)MTT AssayCell Viability9.0 µM
LNCaP (Prostate Cancer)MTT AssayCell Viability11.5 µM
TMEM16A-expressing cells-Channel Inhibition29.47 ± 3.19 μM
Ferulic Acid -FGFR1 Kinase AssayEnzyme Inhibition3.78 µM
-FGFR2 Kinase AssayEnzyme Inhibition12.5 µM

This table summarizes key inhibitory concentrations for caffeic and ferulic acid against specific cell lines and protein targets.

Assessing Cross-Reactivity: A Multi-faceted Approach

To build a comprehensive profile of a compound's selectivity, a tiered approach employing broad-panel screening is recommended. This typically involves:

  • Cytotoxicity Assays: Initial evaluation of the compound's effect on the viability of various cell lines to determine a suitable concentration range for further assays.

  • Broad-Panel Receptor/Enzyme Screening (e.g., CEREP Safety Panel): Screening the compound at a fixed concentration (commonly 10 µM) against a wide array of receptors, ion channels, and enzymes to identify potential off-target interactions.

  • Kinase Profiling: A focused screen against a panel of kinases to determine the compound's kinome-wide selectivity. This is particularly important as many signaling pathways are regulated by kinases.

While comprehensive public data from broad-panel screens for ferulic and caffeic acid are limited, the following table illustrates the expected format of such results, highlighting known targets for these compounds. A significant interaction is generally considered to be >50% inhibition at a 10 µM screening concentration.

Target ClassRepresentative TargetFerulic Acid (% Inhibition @ 10µM)Caffeic Acid (% Inhibition @ 10µM)
Tyrosine Kinase FGFR1>50%Not Reported
FynNot Reported>50%
Serine/Threonine Kinase AktPathway InhibitionPathway Inhibition
ERK (MAPK)Pathway InhibitionPathway Inhibition
Enzyme MMP-9Not Reported>50% (IC50 = 88.99 µM)
DPP-4Not Reported>50% (IC50 = 158.19 µM)
GPCR -Data Not AvailableData Not Available
Ion Channel TMEM16ANot Reported>50% (IC50 = 29.47 µM)

This table provides a template for presenting cross-reactivity data, populated with known interactions of ferulic and caffeic acid. A full screen would encompass a much broader range of targets.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cross-reactivity data.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Profiling Assay (Generic Protocol)

Kinase activity is often measured by quantifying the amount of ATP consumed during the phosphorylation reaction.

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.

  • Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Radioligand Binding Assay for Receptor Cross-Reactivity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Reaction Mixture: In a microplate, combine a cell membrane preparation containing the receptor of interest, a known concentration of a specific radiolabeled ligand, and the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the bound from the free radioligand. The receptor-bound radioligand is retained on the filter.

  • Washing: Quickly wash the filters to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: A reduction in radioactivity on the filter in the presence of the test compound indicates displacement of the radiolabeled ligand and binding of the test compound to the receptor. Calculate the percent inhibition and determine the Ki (inhibition constant).

Visualizing a Compound's Impact: Signaling Pathways and Workflows

Understanding how a compound interacts with cellular signaling pathways is crucial for elucidating its mechanism of action and potential off-target effects.

experimental_workflow cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_validation Hit Validation Cell_Lines Cancer Cell Lines MTT_Assay MTT Cell Viability Assay Cell_Lines->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Broad_Panel Broad-Panel Screen (e.g., CEREP) IC50_Determination->Broad_Panel Hit_Identification Identify Off-Target Hits (>50% Inhibition) Broad_Panel->Hit_Identification Kinase_Panel Kinase Panel Screen Kinase_Panel->Hit_Identification Dose_Response Dose-Response Assays Hit_Identification->Dose_Response Ki_IC50_Confirmation Confirm Ki / IC50 Dose_Response->Ki_IC50_Confirmation

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Signaling Pathways Modulated by Ferulic Acid

Ferulic acid has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[3][4][5]

ferulic_acid_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Ferulic_Acid Ferulic Acid PI3K PI3K Ferulic_Acid->PI3K Inhibits ERK ERK Ferulic_Acid->ERK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Cell_Proliferation Promotes

Caption: Ferulic acid inhibits the PI3K/Akt and MAPK signaling pathways.

Signaling Pathways Modulated by Caffeic Acid

Caffeic acid is known to inhibit the PI3K/Akt, MAPK, and NF-κB signaling pathways, which are crucial in inflammation and cancer.

caffeic_acid_pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_ca MAPK Pathway cluster_nfkb NF-κB Pathway Caffeic_Acid Caffeic Acid PI3K_ca PI3K Caffeic_Acid->PI3K_ca Inhibits MEK_ca MEK Caffeic_Acid->MEK_ca Inhibits IKK IKK Caffeic_Acid->IKK Inhibits Akt_ca Akt PI3K_ca->Akt_ca Cell_Survival Cell_Survival Akt_ca->Cell_Survival Promotes ERK_ca ERK MEK_ca->ERK_ca ERK_ca->Cell_Survival Promotes NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Caffeic acid exerts its effects by inhibiting multiple signaling pathways.

References

Efficacy of Cinnamic Acid Derivatives Against Drug-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the exploration of novel therapeutic agents. Cinnamic acid and its derivatives, naturally occurring compounds found in plants, have garnered attention for their potential antibacterial properties and their ability to act synergistically with existing antibiotics. While research on the specific compound Trans-3-Ethoxycinnamic Acid is not available in the current scientific literature, this guide provides a comparative analysis of closely related cinnamic acid derivatives based on available experimental data. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their efficacy against drug-resistant bacteria, an overview of experimental methodologies, and a look into their proposed mechanisms of action.

Cinnamic acid derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anti-biofilm properties.[1][2] Their primary mode of action is believed to be the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of intracellular contents.[3] A significant area of interest is their potential to enhance the efficacy of conventional antibiotics against resistant bacterial strains.[4][5]

Comparative Efficacy of Cinnamic Acid Derivatives

The intrinsic antibacterial activity of cinnamic acid and its derivatives is often modest, with high Minimum Inhibitory Concentrations (MICs) reported.[4][5] However, their potential as adjuvants to traditional antibiotics is a promising area of research. The following tables summarize the available quantitative data for several cinnamic acid derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Derivatives against Planktonic Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Cinnamic AcidStaphylococcus aureus1000[4]
Cinnamic AcidStaphylococcus epidermidis2048 - 4096[4][5]
p-Coumaric AcidStaphylococcus aureus500 - 1000[4]
p-Coumaric AcidStaphylococcus epidermidis2048 - 4096[4]
p-Coumaric AcidColistin-Resistant Acinetobacter baumannii256[6]
Ferulic AcidStaphylococcus epidermidis4096[4]
Ferulic AcidColistin-Resistant Acinetobacter baumannii512[6]
p-Methoxycinnamic AcidColistin-Resistant Acinetobacter baumannii256[6]
3-Methoxycinnamic AcidMultidrug-Resistant E. coli> 512[7]
3-Methoxycinnamic AcidMultidrug-Resistant S. aureus> 512[7]

Table 2: Synergistic Activity of Cinnamic Acid Derivatives with Antibiotics

Cinnamic Acid DerivativeAntibioticBacterial StrainObservationReference
3-Methoxycinnamic AcidGentamicinMultidrug-Resistant E. coli60.3% reduction in MIC of Gentamicin[7]
3-Methoxycinnamic AcidAmpicillinMultidrug-Resistant S. aureus37% reduction in MIC of Ampicillin[7]
Cinnamic AcidAmpicillin, Amoxicillin, Oxacillin, CefoxitinS. aureusSynergistic effect observed[4]
Cinnamic Acid & Derivativesβ-lactam antibioticsStaphylococcus epidermidisIncreased effectiveness of antibiotics[5]

Experimental Protocols

The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods. Below are detailed methodologies for key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The cinnamic acid derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without the test compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Checkerboard Assay for Synergistic Activity

This assay is used to assess the interaction between two antimicrobial agents (e.g., a cinnamic acid derivative and an antibiotic).

  • Plate Setup: A 96-well plate is set up with serial dilutions of the cinnamic acid derivative along the x-axis and serial dilutions of the antibiotic along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizations: Mechanism of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm (Ions, ATP, etc.) leakage Leakage of Cytoplasmic Contents membrane->leakage cinnamic_acid Cinnamic Acid Derivative disruption Membrane Disruption & Increased Permeability cinnamic_acid->disruption disruption->membrane Interacts with death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for cinnamic acid derivatives.

G start Start: Bacterial Strain & Test Compounds mic_assay MIC Assay (Broth Microdilution) start->mic_assay mic_result Determine MIC of Individual Compounds mic_assay->mic_result checkerboard Checkerboard Assay (Combination Testing) mic_result->checkerboard fic_calc Calculate FIC Index checkerboard->fic_calc synergy_result Determine Interaction (Synergy, Additive, Antagonism) fic_calc->synergy_result end End: Efficacy Profile synergy_result->end

Caption: Experimental workflow for assessing antibacterial efficacy.

Conclusion

While direct evidence for the efficacy of this compound against drug-resistant bacteria is currently lacking, the broader class of cinnamic acid derivatives shows potential, particularly as synergistic agents that can enhance the activity of conventional antibiotics. The primary mechanism appears to be through the disruption of the bacterial cell membrane. Further research is warranted to synthesize and evaluate novel derivatives, such as this compound, and to fully elucidate their mechanisms of action and clinical potential in combating antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of Trans-3-Ethoxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to fundamental safety protocols. Trans-3-Ethoxycinnamic Acid, like other cinnamic acid derivatives, should be handled with care. These compounds are generally classified as irritants to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled, and sealed container for disposal.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly identify the waste as "this compound, Solid Waste."

  • Container Selection: Use a chemically compatible and properly sealed container for waste accumulation. The container must be in good condition, with no cracks or leaks.

  • Labeling: Label the waste container with a hazardous waste tag that includes:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date when the first waste was added to the container.

    • The specific hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.

  • Arrange for Pickup: Once the container is full, or if it has been in storage for a prolonged period (typically not exceeding one year in a satellite accumulation area), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Trans-3-Ethoxycinnamic Acid Waste Generated B Is the container empty and thoroughly decontaminated? A->B C Dispose of container as non-hazardous waste (check institutional policy) B->C Yes D Place waste in a designated, labeled hazardous waste container B->D No E Store container in a designated satellite accumulation area D->E F Is the container full or has it been stored for an extended period? E->F F->E No G Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor F->G Yes H Arrange for professional disposal (typically incineration) G->H I End: Proper Disposal Complete H->I

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key hazard classifications for related cinnamic acid compounds, which should be considered as indicative for handling and disposal.

CompoundHazard ClassificationDisposal Recommendation
trans-Cinnamic Acid Skin Irritant (Category 2), Eye Irritant (Category 2)Dispose of contents/container to an approved waste disposal plant.
trans-4-Hydroxy-3-methoxycinnamic acid Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific target organ toxicity (single exposure, respiratory system) (Category 3)Dispose of contents/container to an approved waste disposal plant.
p-Methoxycinnamic acid Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific target organ toxicity (single exposure, respiratory system) (Category 3)Offer surplus and non-recyclable solutions to a licensed disposal company.

It is imperative to consult your institution's specific waste management guidelines and local regulations to ensure full compliance. By following these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.